Technical Guide: R715 TFA Mechanism of Action on Bradykinin B1 Receptor
Executive Summary R715 TFA (Trifluoroacetate) is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutively expressed B2 receptor, B1R is an inducible...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
R715 TFA (Trifluoroacetate) is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutively expressed B2 receptor, B1R is an inducible G-protein-coupled receptor (GPCR) upregulated during tissue injury, chronic inflammation, and diabetic hyperalgesia.
This guide details the molecular mechanism of R715, its structural advantages over first-generation antagonists, and validated experimental protocols for its application in blocking B1R-mediated
signaling.
Molecular Profile & Structural Pharmacology
Chemical Identity
R715 is a synthetic peptide analogue of the endogenous B1 agonist, Lys-des-Arg
-Bradykinin . Its design incorporates specific modifications to enhance metabolic stability and receptor affinity.[1]
The utility of R715 stems from its resistance to Kinase I (Carboxypeptidase N) and Angiotensin-Converting Enzyme (ACE) , which rapidly degrade endogenous kinins.
Modification
Position
Function
N-terminal Acetylation (Ac)
N-terminus
Prevents degradation by aminopeptidases; increases lipophilicity.
D--Naphthylalanine (D-Nal)
Position 7
Replaces Proline. Induces a specific conformational constraint that favors antagonist binding over agonist activation.
Isoleucine (Ile)
Position 8
Replaces Phenylalanine. Enhances selectivity for B1R over B2R.
Expert Insight: Early B1 antagonists (e.g., Lys-[Leu
]des-Arg-BK) often exhibited partial agonist activity, particularly in murine models.[2] R715 was engineered to eliminate this residual intrinsic activity, making it a "pure" antagonist in human and rabbit systems, with significantly improved stability in plasma.
Mechanism of Action
The Target: Inducible B1 Receptor
The B1 receptor is unique among GPCRs because it is not internalized or desensitized upon agonist binding. Once upregulated by cytokines (IL-1
, TNF-), it resides on the cell surface in a constitutively active-receptive state.
Signaling Pathway Blockade
R715 functions as a competitive antagonist . It binds to the orthosteric site of the B1 receptor, preventing the docking of the endogenous agonist Lys-des-Arg
Critical: R715 must be present before the agonist to demonstrate competitive inhibition.
Agonist Challenge: Inject Lys-des-Arg
-BK at its concentration.
Readout: Measure reduction in Relative Fluorescence Units (RFU) compared to vehicle control.
In Vivo: Diabetic Hyperalgesia Model
R715 is widely used to confirm B1R involvement in diabetic neuropathy.
Workflow Visualization:
Figure 2: Standard workflow for assessing R715 efficacy in reversing diabetic hyperalgesia.
Quantitative Data Summary
The following table synthesizes pharmacological parameters for R715 compared to the endogenous agonist.
Parameter
R715 (Antagonist)
Lys-des-Arg-BK (Agonist)
Notes
Affinity ()
8.4 – 8.8
8.5 – 9.0
High affinity binding comparable to natural ligand.
Potency ()
8.49
N/A
is the measure of antagonist potency (Schild analysis).[4][5]
Selectivity (B1/B2)
>1000-fold
>1000-fold
Negligible binding to B2 receptors.
Half-life (Plasma)
> 60 min
< 5 min
R715 is resistant to aminopeptidase M and ACE.
References
Regoli, D., et al. (1998).[2] "Bradykinin receptors and their antagonists." European Journal of Pharmacology.
Gabra, B.H., et al. (2003).[6] "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[6] Peptides.
MedChemExpress. "R715 Product Information and Biological Activity."
Marceau, F., et al. (2020).[7] "Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation."[7] International Immunopharmacology.
Technical Deep Dive: R715 – Structural Dynamics and Physicochemical Properties
This guide provides an in-depth technical analysis of R715, focusing on its structural composition, physicochemical properties, and the critical distinction between its Trifluoroacetate (TFA) salt and free base forms. Ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of R715, focusing on its structural composition, physicochemical properties, and the critical distinction between its Trifluoroacetate (TFA) salt and free base forms.
Executive Summary
R715 is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 Receptor (B1R) . Unlike first-generation antagonists, R715 resists enzymatic degradation by kininases (angiotensin-converting enzyme and neutral endopeptidase) due to specific structural modifications, including N-terminal acetylation and the incorporation of non-natural amino acids like D-2-Naphthylalanine (D-Nal).
While typically synthesized and supplied as a TFA salt (due to Solid-Phase Peptide Synthesis methods), the free base (or acetate salt) form is often required for sensitive biological assays to avoid the cytotoxic effects of the trifluoroacetate counterion.[1]
Chemical Structure Analysis
Core Sequence and Identity
R715 is a linear nonapeptide analogue of Kallidin (Lys-Bradykinin). Its stability and potency are derived from three key modifications to the endogenous kinin scaffold:
Unnatural Residue Insertion (D-Nal): Replaces Proline at position 7 (relative to the desArg10-Kallidin scaffold) to lock the bioactive conformation and block endopeptidase cleavage.
C-terminal Modification: Deletion of the C-terminal Arginine (des-Arg) confers B1 receptor selectivity over B2.
The following diagram illustrates the primary sequence connectivity and the specific modifications that define R715.
Caption: Primary structure of R715 highlighting the N-terminal acetylation and the critical D-Nal residue which confers enzymatic stability.
The TFA Salt vs. Free Base Distinction[4][5]
Understanding the counterion is critical for experimental reproducibility. R715 is synthesized via Solid-Phase Peptide Synthesis (SPPS), which uses Trifluoroacetic Acid (TFA) to cleave the peptide from the resin. Consequently, the raw peptide is a TFA salt (R715[2] • x TFA).
Why "TFA Free" Matters
While the TFA salt form is stable and soluble, the trifluoroacetate anion (CF₃COO⁻) can be problematic in specific applications:
Cytotoxicity: TFA is toxic to cells at high concentrations (typically >10 µM - 1 mM range), potentially skewing viability data in cell-based B1R assays.
Receptor Kinetics: High ionic strength or specific counterion effects can alter receptor binding affinity (
) in patch-clamp or radioligand binding experiments.
In Vivo pH: Strong acidic counterions can locally alter pH upon injection if not properly buffered.
Desalting / Counterion Exchange Protocol
To obtain the "Free Base" (or more accurately, the Acetate/Chloride salt), a counterion exchange must be performed.
Protocol: TFA to Acetate Exchange
Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1x2 or equivalent) in the acetate form.
Equilibration: Wash the column with 1M Acetic Acid, then flush with HPLC-grade water until the eluate is neutral (pH ~7).
Loading: Dissolve R715 TFA salt in water (1-5 mg/mL) and load onto the column.
Elution: Elute with water. The TFA anions are retained on the resin, exchanged for Acetate anions.
Lyophilization: Freeze-dry the eluate to recover R715 Acetate.
Physicochemical Properties[4][5][6][7]
Solubility Profile
R715 is a hydrophilic peptide with hydrophobic domains (Phe, D-Nal, Ile).
Solvent
Solubility Limit
Notes
Water / PBS
~5 mg/mL
Soluble. Vortexing may be required.
DMSO
~30 mg/mL
Preferred stock solvent.
Ethanol
~20 mg/mL
-
DMF
~30 mg/mL
-
Handling Recommendation: Prepare a high-concentration stock in DMSO (e.g., 10 mM), aliquot, and store at -20°C. Dilute into aqueous buffers (PBS, Tyrode’s) immediately prior to use. Ensure the final DMSO concentration in the assay is <0.1% to prevent solvent artifacts.
Stability[1]
Solid State: Stable for >1 year at -20°C if desiccated.
Solution (Aqueous): Unstable over long periods due to potential hydrolysis or aggregation. Use within 24 hours or freeze aliquots.
Metabolic Stability: Highly resistant to plasma kininases compared to Lys-desArg9-BK, allowing for prolonged in vivo half-life (t1/2 > 30-60 min in plasma).
Experimental Workflow: B1 Receptor Antagonism
The following diagram outlines a standard workflow for validating R715 activity in a cell-based calcium mobilization assay, ensuring the removal of TFA interference.
Caption: Decision matrix for handling R715 TFA salt versus free base in biological assays.
References
Gobeil, F., et al. (1996). Structure-activity studies of new bradykinin B1 receptor antagonists: the importance of the position 7 and 8 residues.
Regoli, D., et al. (1998).[3] Bradykinin receptors and their antagonists.[4][5][6][7]
Biomol. (n.d.). R 715 (trifluoroacetate salt) Product Information.[2]
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.
Technical Guide: Function of R715 TFA in Nociception Pathways
Executive Summary R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-des-Arg⁹-Bradykinin trifluoroacetate) is a stable, potent, and selective peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor (B2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-des-Arg⁹-Bradykinin trifluoroacetate) is a stable, potent, and selective peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor (B2R), which mediates acute pain and vasodilation, the B1 receptor is inducible , upregulated primarily during tissue injury, inflammation, and chronic neuropathic states.
This guide details the mechanistic function of R715 in blocking pathological nociception, its physicochemical properties as a TFA salt, and validated experimental protocols for its application in rodent models of inflammatory and neuropathic pain.
Molecular Profile & Physicochemical Properties
R715 is a first-generation, metabolically stabilized analog of the endogenous B1 agonist Lys-des-Arg⁹-Bradykinin. The inclusion of D-β-Naphthylalanine (D-βNal) at position 7 and Isoleucine (Ile) at position 8 confers resistance to kininases (ACE and neutral endopeptidase) that rapidly degrade endogenous kinins.
Highly potent in Rabbit and Rodent (Rat/Mouse) models. Note: Affinity for human B1R is lower compared to second-generation antagonists like R892.
Salt Form (TFA)
Trifluoroacetate salt.[2][3] Improves solubility and purification yield but lowers pH in solution.
Handling the TFA Salt
The Trifluoroacetate (TFA) counter-ion is a byproduct of solid-phase peptide synthesis (SPPS).[2] While it enhances solubility, free TFA can be cytotoxic in cell culture or irritant in vivo if unbuffered.
In Vitro: Dissolve in sterile water or DMSO, then dilute into buffered media (HEPES/PBS) to neutralize acidity.
In Vivo: Dissolve in sterile PBS (pH 7.4). The buffering capacity of PBS is usually sufficient to neutralize the TFA counter-ions at standard pharmacological doses (0.1–10 mg/kg).
Mechanistic Action: The Inducible B1R Pathway
The efficacy of R715 relies on the distinct pathophysiology of the B1 receptor. Under physiological conditions, B1R expression is negligible.[4] Upon tissue injury, pro-inflammatory cytokines (IL-1β, TNF-α) induce B1R upregulation on nociceptors (C-fibers) and spinal dorsal horn neurons.
PLC IP₃/DAG PKC activation Phosphorylation of TRPV1/TRPA1 channels Hyperalgesia .
R715 Mechanism: R715 competitively binds the B1R orthosteric site, preventing Gq coupling and halting the PKC-mediated sensitization of ion channels.
Diagram 1: B1R Signaling & R715 Blockade
Caption: The injury-induced upregulation of B1 receptors and the specific blockade of the Gq-PKC sensitization pathway by R715.
Therapeutic Applications & Efficacy
R715 is utilized to dissect the contribution of B1R to chronic and inflammatory pain states. It is generally ineffective in acute physiological pain (e.g., hot plate test in healthy animals) because B1Rs are absent.
Reverses thermal hyperalgesia and mechanical allodynia.[6]
Formalin Test
Phase 1 (Acute): Direct nociceptor activation. Phase 2 (Inflammatory): Central sensitization.
No effect on Phase 1. Significantly reduces Phase 2 nociceptive behaviors.
CCI (Sciatic Nerve)
Neuropathic injury upregulation of B1R in DRG/Spinal cord.
Attenuates mechanical allodynia (intrathecal or systemic).
CFA Inflammation
Peripheral edema and inflammation.
Reduces hyperalgesia; less effect on edema compared to B2 antagonists.
Experimental Protocols
Protocol A: Preparation of R715 Stock Solution
Objective: Create a stable, pH-balanced solution for in vivo injection.
Weighing: Weigh R715 TFA powder. Note: Account for peptide content vs. salt content (often 70-80% peptide).
Solubilization: Dissolve in sterile PBS (pH 7.4) to a concentration of 1–5 mg/mL.
Self-Validation: Check pH with a micro-strip. If pH < 6.5, adjust carefully with dilute NaOH (0.1N), as acidic injections cause injection-site pain confounding behavioral results.
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Assessment in STZ-Diabetic Neuropathy (Mouse)
Objective: Evaluate anti-allodynic efficacy.
Induction: Inject Streptozotocin (STZ) (200 mg/kg, i.p.) in mice.[5] Confirm diabetes (glucose > 15 mmol/L) at 1 week.
Wait Period: Allow 1–2 weeks for diabetic neuropathy and B1R upregulation to develop.
Systemic: Inject R715 (400 µg/kg to 1 mg/kg, i.p.).
Vehicle: Sterile PBS.
Time Course: Assess nociception at 30, 60, and 120 minutes post-injection.
Expected Result: Peak anti-hyperalgesic effect typically occurs at 30–60 mins.
Diagram 2: Experimental Workflow (STZ Model)
Caption: Timeline for evaluating R715 efficacy in Streptozotocin (STZ) induced diabetic neuropathy.
Challenges & Limitations
Metabolic Stability: While R715 is more stable than endogenous kinins, it is still a peptide. For experiments requiring >2 hour duration, continuous infusion or repeated dosing is required.
Species Differences: R715 is optimized for rodent and rabbit B1Rs. Researchers targeting human B1R in translational models should consider using non-peptide antagonists (e.g., SSR240612) or verifying R715 affinity in their specific assay.
Dosing Window: R715 is ineffective if administered before B1R induction. It is a tool for established pathological pain, not preventative analgesia for acute surgical incision.
References
Gobeil, F., et al. (1999). "Structure-activity characterization of the bradykinin B1 receptor antagonist R-715." Canadian Journal of Physiology and Pharmacology.
Gabra, B.H., & Sirois, P. (2003).[7] "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[5][7] Peptides.
Calixto, J.B., et al. (2004). "Kinin B1 receptors: a new target for inflammation and pain control." British Journal of Pharmacology.
MedChemExpress. "R715 Product Information & Biological Activity."
This guide serves as an advanced technical resource for the characterization, handling, and experimental application of R715 TFA , a selective Bradykinin B1 Receptor (B1R) antagonist. It is designed for researchers requi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for the characterization, handling, and experimental application of R715 TFA , a selective Bradykinin B1 Receptor (B1R) antagonist. It is designed for researchers requiring high-fidelity data on binding kinetics, affinity profiling, and signal transduction blockade.
Executive Summary
R715 TFA (Ac-Lys-[D-
Nal, Ile]des-Arg-Bradykinin) is a potent, metabolically stable, peptide-based antagonist of the inducible Bradykinin B1 Receptor (B1R). Unlike the constitutively expressed B2 receptor, B1R is upregulated during tissue injury and inflammation.[1][2] R715 is critical in distinguishing B1R-mediated nociception and inflammation from B2R effects.
Key Technical Distinction:
Species Selectivity: R715 acts as a pure antagonist in humans and rabbits but exhibits partial agonist activity in murine (mouse) models.
Stability: The acetylation at the N-terminus and the incorporation of non-natural amino acids (D-
Nal) confer significant resistance to kininases (ACE, NEP), extending its biological half-life compared to native kinins.
Molecular Profile & Mechanism[2][3]
Chemical Identity
Sequence: Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-
Nal-Ile-OH
Modification: The C-terminal Arginine (Arg
) is deleted (des-Arg), conferring B1R selectivity. The Phenylalanine at position 8 is replaced by Isoleucine, and Proline at position 7 is replaced by D--Naphthylalanine (D-Nal) to enhance binding affinity and proteolytic stability.
Salt Form (TFA): Supplied as a Trifluoroacetate salt.[3][4] While TFA improves solubility and HPLC separation during synthesis, high concentrations can be cytotoxic in sensitive cell-based assays.
Recommendation: For in vivo or sensitive ex vivo assays, consider exchanging to an acetate salt or buffering significantly (e.g., with HEPES/bicarbonate) to neutralize the acidic counterion.
Mechanism of Action
R715 binds competitively to the orthosteric site of the B1R.
Human/Rabbit: Blocks the recruitment of
proteins, preventing the activation of Phospholipase C (PLC) and subsequent calcium mobilization.
Mouse: Induces a conformational change that allows partial G-protein coupling, leading to weak signaling (partial agonism).
Figure 1: Sequence map of R715 highlighting critical substitutions (Red) that confer metabolic stability and B1R selectivity.
Binding Affinity & Kinetic Landscape[6]
Quantitative Affinity Data
R715 exhibits high affinity for the B1R, often characterized by
(negative log of the concentration requiring 2x agonist for the same effect) and (inhibition constant).
Parameter
Species (Tissue/Cell)
Value
Interpretation
Rabbit Aorta
8.49 ± 0.1
Potent competitive antagonism.
Human Umbilical Vein
8.4 - 8.6
High affinity for human B1R.
Human B1R (HEK293)
~1 - 3 nM
Competitive displacement of [³H]-Lys-des-Arg⁹-BK.
Mouse Stomach
~15 nM
Acts as a partial agonist (stimulatory).
Kinetic Profile (
/
)
While equilibrium constants (
) are commonly reported, the kinetic rates define the residence time (), which correlates better with in vivo efficacy.
Association (
): Rapid. The cationic nature (Lys/Arg rich) facilitates initial electrostatic attraction to the negatively charged extracellular loops of the GPCR.
Dissociation (
): Slow. The hydrophobic D-Nal residue anchors the peptide into the transmembrane pocket, reducing the off-rate.
Implication: The slow
contributes to "insurmountable" antagonism in short-term assays, where the agonist cannot easily displace the bound antagonist within the timeframe of a physiological pulse.
Experimental Protocols
Protocol A: Radioligand Competition Binding (The "Gold Standard")
Objective: Determine
of R715 by displacing [³H]-Lys-des-Arg-BK.
Materials:
Membranes: HEK293 cells stably expressing Human B1R (or IL-1
induced IMR-90 fibroblasts).
Radioligand: [³H]-Lys-des-Arg
-Bradykinin (Specific Activity > 60 Ci/mmol).
Buffer: 25 mM TES (pH 6.8) containing 1 mM phenanthroline and 140
g/mL bacitracin (to prevent degradation). Note: B1R binding is sensitive to ionic strength; avoid high salt.
Workflow:
Preparation: Thaw membrane aliquots and dilute in Assay Buffer to ~20
Dye Loading: Load B1R-expressing cells with Fluo-4 AM or Fura-2 AM for 45 mins at 37°C.
Pre-incubation: Add R715 (various concentrations) and incubate for 15-20 minutes . Crucial: This allows the antagonist to reach equilibrium occupancy before the agonist "shock."
Agonist Challenge: Inject Lys-des-Arg
-BK at its concentration.
Readout: Measure peak fluorescence change (
).
Validation: In human cells, R715 should suppress the peak in a dose-dependent manner. In mouse cells, R715 addition alone may trigger a calcium spike (partial agonism).
Signaling Pathway & Blockade
The following diagram illustrates the B1R signaling cascade and the specific node inhibited by R715.
Figure 2: B1R signal transduction via the Gq-PLC-IP3 axis. R715 competitively occupies the receptor, preventing Agonist-induced Gq coupling.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Non-Specific Binding
Peptide sticking to plastic or filters.
Use silanized tubes and pipette tips. Pre-soak GF/C or GF/B filters in 0.3% PEI for >2 hours. Add 0.1% BSA to assay buffer.
Unexpected Agonism
Wrong species model (Mouse/Rat).
Verify cell line origin. R715 is a partial agonist in rodents. Use R-954 for rodent studies if pure antagonism is required.
Precipitation
High concentration of TFA salt in low pH buffer.
Dissolve stock in DMSO (up to 10 mM). Dilute into buffered aqueous solution (pH 7.4) immediately before use.
Loss of Potency
Peptidase degradation in crude homogenates.
Include 1,10-Phenanthroline (Kinase inhibitor) and Captopril (ACE inhibitor) in the binding buffer.
References
Gobeil F Jr, et al. (1996). Structure-activity studies of B1 receptor-related peptides.[5] Antagonists. Hypertension.
Regoli D, et al. (1998). Bradykinin receptors and their antagonists.[1][6][5][7][8] European Journal of Pharmacology.
Gabra BH, et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice. Peptides.[4][5][9][10][11][12]
MedChemExpress. (2024). R715 Product Datasheet and Solubility Guide.
IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Bradykinin B1 receptor Ligands: R-715.[1][2][6][5][7][13][14]
In vivo evidence for R715 TFA selectivity for B1 over B2 receptors
This guide details the in vivo validation of R715 (Ac-Lys-[D-βNal7, Ile8]-des-Arg9-BK) as a selective Kinin B1 receptor antagonist. It addresses the pharmacological distinction between the inducible B1 and constitutive B...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the in vivo validation of R715 (Ac-Lys-[D-βNal7, Ile8]-des-Arg9-BK) as a selective Kinin B1 receptor antagonist. It addresses the pharmacological distinction between the inducible B1 and constitutive B2 receptors, provides specific experimental protocols for proving selectivity, and outlines critical technical considerations for handling the TFA salt form in animal models.
Technical Whitepaper for Drug Development & Pharmacology
Executive Summary
The kinin system mediates inflammation, pain, and vascular permeability through two G-protein-coupled receptors: B1 (inducible) and B2 (constitutive). R715 is a second-generation, metabolically stable peptide antagonist designed to selectively target the B1 receptor.
Unlike first-generation antagonists (e.g., Lys-[Leu8]-des-Arg9-BK), R715 resists enzymatic degradation, making it suitable for in vivo characterization. This guide presents the evidence hierarchy confirming R715’s selectivity for B1 over B2, supported by hemodynamic and nociceptive assays.
Key Compound Profile
Property
Detail
Compound Name
R715 (TFA Salt)
Sequence
Ac-Lys-[D-βNal7, Ile8]-des-Arg9-BK
Pharmacology
Selective B1 Receptor Antagonist (pA2 ≈ 8.5)
Selectivity
>10,000-fold selectivity for B1 over B2
Stability
Resistant to Angiotensin Converting Enzyme (ACE) and Neutral Endopeptidase (NEP)
Mechanistic Distinction: B1 vs. B2 Signaling
To validate R715, one must first establish the differential expression of its target. The B2 receptor is constitutively expressed in healthy tissue, responding to Bradykinin (BK). The B1 receptor is virtually absent in healthy tissue but is upregulated (induced) during tissue injury or inflammation via cytokine signaling (IL-1β, TNF-α).
This pathway illustrates the inducible nature of B1 and the specific blockade by R715, contrasting it with the constitutive B2 pathway.
Caption: Differential signaling of Constitutive B2 vs. Inducible B1 receptors. R715 selectively blocks the B1 pathway activated by Des-Arg9 metabolites.
Evidence Domain A: Hemodynamic Selectivity
The most definitive in vivo proof of selectivity is the dissociation of hypotensive effects. In healthy animals, B1 agonists have no effect (no receptor). In LPS-treated animals, B1 is induced.
Experimental Logic[1][2]
B2 Control: Bradykinin causes immediate hypotension in healthy animals. R715 should not block this.
B1 Test: Des-Arg9-BK causes hypotension only in LPS-primed animals. R715 must block this.
Protocol: LPS-Induced Hypotension Model (Rat/Rabbit)
Objective: Demonstrate R715 blocks B1-mediated vasodilation without affecting B2-mediated vasodilation.
Induction: Administer Lipopolysaccharide (LPS) from E. coli (10 µg/kg i.v.) to induce systemic B1 receptor expression. Allow 5–24 hours for upregulation.
Preparation: Anesthetize rats (Pentobarbital 60 mg/kg). Cannulate the carotid artery for Mean Arterial Pressure (MAP) monitoring and jugular vein for drug administration.
Challenge 1 (B2 Specificity):
Inject Bradykinin (BK) bolus (e.g., 500 ng/kg).
Observe transient MAP drop.
Administer R715 (0.5 – 1.0 mg/kg i.v.).
Re-challenge with BK. Result: MAP drop persists (R715 does not block B2).
R715 is widely cited for its efficacy in reversing thermal and mechanical hyperalgesia in Streptozotocin (STZ)-diabetic models, where B1 overexpression drives pain.
Diagram 2: In Vivo Selectivity Workflow
This workflow ensures that the observed effects are due to B1 blockade and not non-specific analgesia.
Caption: Experimental workflow for confirming B1-mediated hyperalgesia using R715 in STZ-diabetic models.
Protocol: STZ-Diabetic Hyperalgesia
Induction: STZ (50-60 mg/kg i.p.) in citrate buffer. Confirm hyperglycemia (>15 mmol/L) after 72h.
Timeline: Wait 1–2 weeks for diabetic neuropathy and B1 upregulation.
Dosing: Administer R715 (1, 3, or 5 mg/kg s.c.).
Note: R715 is often effective at 1-3 mg/kg.
Readout:
Thermal: Hot plate or tail-flick latency.
Mechanical: Von Frey filaments.
Validation: R715 should return thresholds to non-diabetic baseline levels, whereas B2 antagonists (HOE-140) typically show less efficacy in the chronic phase of this specific model.
Technical Guide: Handling R715 TFA Salt
R715 is synthesized and supplied as a Trifluoroacetate (TFA) salt. The TFA counterion is acidic and cytotoxic at high concentrations. Improper handling can lead to injection site irritation or non-specific acid-sensing ion channel (ASIC) activation, confounding pain studies.
Buffering Protocol for In Vivo Use
Goal: Neutralize the TFA salt to physiological pH (7.4) without precipitating the peptide.
If pH < 6.5, add 0.1N NaOH dropwise (carefully) or add more PBS buffer capacity.
Warning: Acidic injection (pH < 6.0) causes immediate pain and inflammation, mimicking a B1 agonist effect (false positive).
References
Gabra, B. H., & Sirois, P. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice. Peptides, 24(8), 1131–1139. Link
Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 348(1), 1–10. Link
Abdouh, M., et al. (2008). Retinal plasma extravasation in streptozotocin-diabetic rats mediated by kinin B1 and B2 receptors. British Journal of Pharmacology, 154(1), 136–143. Link
Gobeil, F., et al. (1996). Structure-activity studies of B1 receptor-related peptides: N-terminal acyclic and cyclic derivatives. Hypertension, 28(5), 833–839. Link
Quintao, N. L., et al. (2008). Neuropathic pain-like behavior after brachial plexus avulsion in mice: the relevance of kinin B1 and B2 receptors. Journal of Neuroscience, 28(11), 2856–2863. Link
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Molecular Profile
R715 TFA is a potent, second-generation peptide antagonist targeting the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor (B2R), which mediates acute pain, B1R is an inducible GPCR upregulated during sustained tissue injury and chronic inflammation. This makes R715 a critical tool for dissecting the transition from acute nociception to chronic hyperalgesia.
This guide details the mechanistic rationale, experimental protocols, and critical handling requirements for using R715 TFA in rodent models of inflammatory pain, specifically the Complete Freund's Adjuvant (CFA) model.
Key Feature: Metabolically stable against kininases (ACE, NEP) that rapidly degrade first-generation antagonists (e.g., Lys-[Leu8]des-Arg9-BK).
Selectivity:
-fold selectivity for B1R over B2R.
Part 2: The Target – Inducible B1R Signaling
To use R715 effectively, one must understand the temporal biology of its target. B1R is virtually absent in healthy tissue. Its expression is triggered by cytokines (IL-1
, TNF-) released during the initial inflammatory storm.
Mechanism of Action
Upon activation by its endogenous ligand (Des-Arg9-BK), B1R couples to the G
q/11 protein. This triggers a signaling cascade that sensitizes nociceptors, primarily through the modulation of the TRPV1 channel.
Gq Activation: Stimulates Phospholipase C (PLC
).
Second Messengers: Hydrolysis of PIP2 yields IP3 and DAG.
PKC Activation: DAG and Ca2+ activate Protein Kinase C (PKC).
TRPV1 Sensitization: PKC phosphorylates TRPV1, lowering its activation threshold and trafficking more channels to the membrane (exocytotic recruitment).
Result: Thermal hyperalgesia and mechanical allodynia.
Visualization: B1R Signaling Pathway
Caption: The B1R signaling cascade leading to nociceptor sensitization. R715 blocks the initial coupling, preventing PKC-mediated phosphorylation of TRPV1.
Part 3: Experimental Protocol (CFA Model)
The Complete Freund's Adjuvant (CFA) model is the gold standard for assessing R715 efficacy because it induces the sustained inflammation required to upregulate B1R.
Pre-Experimental Preparation
Handling the TFA Salt (Critical):
R715 is supplied as a Trifluoroacetate (TFA) salt. TFA is a strong acid.[3] Dissolving the peptide in unbuffered saline can result in an acidic solution (pH < 3.0), which causes injection pain and tissue damage, confounding pain readouts.
Protocol: Dissolve R715 in sterile saline. Check pH. Adjust to pH 7.2–7.4 using dilute NaOH (0.1 N) or dissolve in 10 mM Phosphate Buffered Saline (PBS).
Induction of Inflammation[4][5][6][7]
Animals: Male Sprague-Dawley rats (200–250g).
Induction: Intraplantar (i.pl.) injection of CFA (Mycobacterium tuberculosis).[4]
Volume: 50–100
L into the plantar surface of the left hind paw.
Timeline: Wait 24–48 hours. Do not administer R715 immediately. B1R expression peaks at 24–48 hours post-CFA.
R715 Administration (Intrathecal)
Intrathecal (i.t.) administration is preferred to isolate spinal B1R mechanisms.
Dose: 100 nmol per rat (approx. 130–150
g depending on batch MW).
Volume: Max 10
L followed by 10 L saline flush.
Method: Lumbar puncture (L5-L6) under light isoflurane anesthesia.
Behavioral Testing Workflow
Baseline (Day 0): Measure von Frey thresholds and Hargreaves thermal latency.
CFA Injection (Day 0): Induce inflammation.
Post-CFA Baseline (Day 2): Confirm hyperalgesia (Thresholds should drop by >50%).
Treatment (Day 2): Administer R715 (i.t.).
Readout: Measure thresholds at 30, 60, 120, and 180 minutes post-injection.
Visualization: Experimental Timeline
Caption: Workflow for evaluating R715 efficacy in the CFA inflammatory pain model.
Part 4: Data Interpretation & Comparisons
When analyzing results, R715 should reverse the hypersensitivity back toward baseline levels, but it will not affect the non-inflamed paw (contralateral), confirming selectivity for the inducible receptor.
Comparative Efficacy Table
Compound
Target
Type
Stability (In Vivo)
Effect in Acute Pain (Phase 1)
Effect in Chronic Inflam. (Phase 2)
R715
B1R
Antagonist
High
None
High
HOE-140 (Icatibant)
B2R
Antagonist
High
High
Low/Moderate
Lys-Des-Arg9-BK
B1R
Agonist
Low (Rapid degradation)
N/A
Pro-algesic (Worsens pain)
Morphine
Opioid
Agonist
High
High
High
Key Insight: If R715 shows efficacy in the first hour after CFA injection, your model is flawed or the compound is non-selective. B1R is not yet expressed. R715 efficacy requires the latent period.
Part 5: Troubleshooting & Senior Scientist Insights
The "TFA Trap"
Issue: Inconsistent behavioral data or signs of acute toxicity (agitation) immediately after i.t. injection.[1][5][4][6][7][8]
Root Cause: High local concentration of Trifluoroacetic acid.
Solution:
Lyophilize the peptide 3x in dilute HCl to convert it to a Hydrochloride salt (R715 HCl).
Alternatively, use a strong buffer (PBS) rather than saline for reconstitution.
Absence of Effect
Issue: R715 fails to reverse hyperalgesia.
Root Cause: Testing too early.
Validation: Verify B1R upregulation using Western Blot or qPCR on dorsal root ganglia (DRG) tissue from CFA-treated rats. If B1R isn't up, R715 won't work.
Stability in Solution
While R715 is metabolically stable in vivo, peptide stock solutions degrade.
Storage: Store lyophilized powder at -20°C.
Working Solution: Make fresh daily. Do not freeze-thaw aliquots more than once.
References
Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology. Link
Gobeil, F., et al. (1999). Pharmacological characterization of a new, potent, and stable B1 antagonist. Hypertension. Link
Côté, J., et al. (2009). B1 receptor antagonists: a new class of analgesic drugs? Peptides. Link
Ferreira, J., et al. (2002). Evidence for the participation of B1 kinin receptors in CFA-induced inflammatory pain. British Journal of Pharmacology.[9] Link
Vellani, V., et al. (2004). Bradykinin B1 receptor activation sensitizes TRPV1 channels in rat sensory neurons. Neuroscience. Link
Pharmacological Profile of R715 TFA: A Next-Generation B1 Receptor Antagonist
Topic: Pharmacological profile of R715 TFA as a B1 antagonist Audience: Researchers, scientists, and drug development professionals Format: In-depth Technical Guide Executive Summary R715 TFA is a potent, selective, and...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Pharmacological profile of R715 TFA as a B1 antagonist
Audience: Researchers, scientists, and drug development professionals
Format: In-depth Technical Guide
Executive Summary
R715 TFA is a potent, selective, and metabolically stabilized peptide antagonist targeting the Bradykinin B1 Receptor (B1R). Unlike the constitutive B2 receptor, B1R is an inducible G-protein-coupled receptor (GPCR) upregulated during tissue injury, chronic inflammation, and neuropathic pain states. R715 was engineered to overcome the rapid enzymatic degradation typical of first-generation kinin antagonists, utilizing specific amino acid substitutions to resist Angiotensin-Converting Enzyme (ACE) and aminopeptidases. This guide details the physicochemical properties, signaling mechanics, and validated experimental protocols for utilizing R715 TFA in translational research.
-Bradykinin. Its design incorporates non-natural amino acids and N-terminal acetylation to enhance hydrolytic stability while maintaining high affinity for the B1R orthosteric site.
Blocks N-terminal degradation by Aminopeptidase M (APM).
Pos 7
D--Naphthylalanine (D-Nal)
Prevents cleavage by Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP); enhances hydrophobic interaction with the receptor pocket.
Pos 8
Isoleucine (Ile)
Replaces Phenylalanine to further stabilize the C-terminus against carboxypeptidases.
Pharmacodynamics: Mechanism of Action
Receptor Selectivity and Affinity
R715 acts as a competitive, reversible antagonist at the B1 receptor. It exhibits negligible affinity for the B2 receptor, ensuring that constitutive bradykinin physiological functions (vasodilation, acute nociception) remain unaffected.
Target: Bradykinin B1 Receptor (Inducible)
(Functional Affinity): ~8.49 (Measured in human umbilical vein and rabbit aorta).
Selectivity Ratio:
-fold selective for B1R over B2R.
Signaling Pathway Blockade
The B1 receptor couples primarily to
. Agonist binding (e.g., by des-Arg-BK) triggers the hydrolysis of by Phospholipase C (PLC), generating and DAG. This results in intracellular calcium () mobilization and PKC activation. R715 sterically prevents agonist docking, silencing this cascade.
Figure 1: Signal transduction pathway of the B1 Receptor and the inhibitory node of R715.
In Vivo Efficacy & Pharmacokinetics
Metabolic Stability
Native kinins have a plasma half-life of seconds (
s). R715 extends this functional window significantly due to its enzymatic resistance.
ACE Resistance: The D-Nal residue at position 7 renders the peptide highly resistant to ACE-mediated hydrolysis, a primary clearance pathway for kinins.
In Vivo Duration: Functional effects persist for hours. In models of Experimental Autoimmune Encephalomyelitis (EAE), once-daily dosing (1 mg/kg) is sufficient to reduce clinical scores.
Validated Preclinical Models
Model
Pathophysiology
Dose / Route
Outcome
STZ-Diabetic Neuropathy
Hyperglycemia-induced B1R upregulation
200–600 µg/kg (i.p.)
Reversal of mechanical hyperalgesia and thermal allodynia.[2]
EAE (Multiple Sclerosis)
Neuroinflammation & Demyelination
1 mg/kg/day (s.c. or i.p.)
Reduced spinal inflammatory foci; improved motor score.
CFA-Induced Inflammation
Peripheral tissue injury
1–3 mg/kg (i.p.)
Attenuation of edema and pain hypersensitivity.[2][3]
Experimental Protocols
Preparation and Handling
Reconstitution: Dissolve R715 TFA in sterile, endotoxin-free water or PBS.
Solubility: Up to 5 mg/mL in water.
Stock Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Vehicle Control: For in vivo work, ensure the vehicle matches the solvent (e.g., Saline).
This assay validates R715 potency by measuring its ability to inhibit des-Arg
-BK-induced calcium flux in B1R-expressing cells (e.g., HEK293-B1R or induced HUVECs).
Materials:
Fura-2 AM (Calcium indicator)
Assay Buffer (HBSS + 20 mM HEPES, pH 7.4)
Agonist: des-Arg
-BK (10 nM final)
Antagonist: R715 TFA (Concentration range:
to M)
Workflow Diagram:
Figure 2: Step-by-step workflow for validating R715 antagonism via Calcium Mobilization.
Step-by-Step Procedure:
Cell Preparation: Seed B1R-expressing cells in a black-walled, clear-bottom 96-well plate. Incubate overnight.
Induction (If using native cells): Treat cells with IL-1
(10 ng/mL) for 4-6 hours to upregulate B1R expression.
Dye Loading: Wash cells with Assay Buffer. Incubate with 2-4 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.
Wash: Remove dye solution and wash 2x with Assay Buffer to remove extracellular dye.
Antagonist Pre-treatment: Add R715 TFA at varying concentrations (serial dilution). Incubate for 15-20 minutes at room temperature. Critical: This allows equilibrium binding before agonist competition.
Measurement: Place plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
Agonist Injection: Inject des-Arg
-BK ( concentration, typically ~10 nM) automatically while recording.
Analysis: Calculate the inhibition percentage relative to the "Agonist Only" control. Plot log[R715] vs. Response to determine
.
Self-Validating Controls
To ensure data integrity (Trustworthiness), every experiment must include:
Positive Control: A known B1 antagonist (e.g., R954) or saturating dose of R715 to define "0% response".
Negative Control: Vehicle pre-treatment followed by agonist challenge (defines "100% response").
Specificity Control: Challenge with a B2 agonist (Bradykinin) to ensure R715 does not blunt B2-mediated signals.
References
Gobeil, F. Jr., et al. (1996). "Structure-activity studies of B1 receptor-related peptides." Hypertension, 28(5), 833-839.
Neugebauer, W., et al. (2002). "Kinin B1 receptor antagonists with multi-enzymatic resistance properties."[4] Canadian Journal of Physiology and Pharmacology, 80(4), 287-292.
Quintao, N. L., et al. (2008).[1] "Neuropathic pain-like behavior after brachial plexus avulsion in mice: the relevance of kinin B1 and B2 receptors." Journal of Neuroscience, 28(11), 2856-2863.
Abdouh, M., et al. (2008). "Retinal plasma extravasation in streptozotocin-diabetic rats mediated by kinin B1 and B2 receptors." British Journal of Pharmacology, 154(1), 136-143.
Estrela, G. R., et al. (2023). "Kinin B1 Receptor Antagonism Prevents Acute Kidney Injury to Chronic Kidney Disease Transition." International Journal of Molecular Sciences, 24(15), 12431.
Technical Deep Dive: R715 TFA & The Bradykinin B1 Receptor in Diabetic Neuropathy
Executive Summary R715 is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor, B1R is an inducible G-protein coupled receptor (GPCR)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
R715 is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor, B1R is an inducible G-protein coupled receptor (GPCR) that is virtually absent in healthy tissue but dramatically upregulated during chronic hyperglycemia and oxidative stress.
This guide details the mechanistic role of R715 in reversing diabetic neuropathy symptoms (specifically thermal hyperalgesia and mechanical allodynia). It provides a rigorous experimental framework for researchers, emphasizing the critical distinction between the active peptide moiety and its Trifluoroacetate (TFA) counterion—a variable often overlooked in preclinical design that can introduce confounding toxicity.
Mechanistic Architecture: The Kinin-Kallikrein-TRPV1 Axis
In the context of diabetic neuropathy, the efficacy of R715 stems from its ability to interrupt a specific pathological signaling cascade. Hyperglycemia-induced oxidative stress activates NF-κB , which drives the de novo synthesis of B1R on nociceptors and dorsal horn neurons.
The Signaling Cascade
Once expressed, B1R activation by its ligand (des-Arg9-BK) initiates a Gq/11-mediated pathway. This leads to the activation of Protein Kinase C epsilon (PKCε) , which phosphorylates the TRPV1 ion channel.[1] Phosphorylation lowers the activation threshold of TRPV1, causing it to open at near-physiological temperatures, resulting in thermal hyperalgesia.
Visualization: B1R-Mediated Sensitization
The following diagram illustrates the intracellular signaling pathway blocked by R715.
Figure 1: The B1R-PKCε-TRPV1 signaling axis in diabetic neuropathy. R715 prevents the PKC-mediated phosphorylation of TRPV1, normalizing pain thresholds.
Compound Profile & The TFA Counterion Factor
Chemical Profile[2][3][4][5][6][7][8][9]
Compound: R715
Sequence: Ac-Lys-[D-βNal7, Ile8]-des-Arg9-BK
Class: Selective B1 Receptor Antagonist (Peptide)
Stability: Metabolically stable against kininases due to the acetylation at the N-terminus and the presence of D-amino acids.
The TFA Warning (Critical Experimental Control)
Peptides synthesized via Solid Phase Peptide Synthesis (SPPS) are typically cleaved using Trifluoroacetic Acid (TFA).[2] Consequently, R715 is often supplied as a TFA salt .
Risk: TFA is a strong acid and can be cytotoxic or immunogenic. In high-dose or chronic in vivo studies, the TFA counterion itself can induce edema, inflammation, or cellular toxicity, potentially confounding results related to neuropathy.
Validation Step: Check the stoichiometry of your peptide. If the TFA content is high (>10-15%), consider performing a salt exchange (to Acetate or HCl) before chronic administration. For acute IP injections (single dose), TFA salts are generally acceptable if proper vehicle controls are used.
Experimental Protocol: Validating Efficacy
This protocol is designed to replicate the reversal of Streptozotocin (STZ)-induced diabetic hyperalgesia using R715.
Workflow Visualization
Figure 2: Experimental timeline for evaluating R715 efficacy in STZ-induced diabetic neuropathy.
Step-by-Step Methodology
1. Induction of Diabetes (STZ Model)
Subject: Male C57BL/6 mice or Wistar rats.
Reagent: Streptozotocin (STZ) dissolved in citrate buffer (pH 4.5).
Dosage: Single IP injection (Mice: ~200 mg/kg; Rats: ~65 mg/kg).
Validation: Measure blood glucose 7 days post-injection. Only animals with blood glucose > 15 mmol/L are considered diabetic.
2. Development of Neuropathy
Timeline: Allow 1-4 weeks post-confirmation. Hyperglycemia must be sustained to induce B1R expression.
Behavioral Baseline: Perform Hargreaves test (thermal) and Von Frey test (mechanical) to confirm the presence of hyperalgesia/allodynia before drug administration.
3. R715 Administration
Preparation: Dissolve R715 TFA in sterile saline (0.9% NaCl).
Dose Range:
Mice: 200, 400, 800 µg/kg (Intraperitoneal).
Rats: 0.5 - 2.0 mg/kg (Intraperitoneal).
Control: Vehicle (Saline) and optionally a B2R antagonist (HOE 140) to prove selectivity.
4. Data Collection
Timepoints: Measure withdrawal latencies at 30, 60, 90, and 120 minutes post-injection.
Endpoint: Return of withdrawal latency to non-diabetic control levels (Anti-hyperalgesic effect).
Data Synthesis: Expected Outcomes
The following table summarizes the expected pharmacodynamic profile of R715 based on pivotal studies (e.g., Gabra & Sirois, 2003).
Parameter
Control (Non-Diabetic)
Diabetic (Vehicle)
Diabetic + R715 (High Dose)
Interpretation
B1R Expression
Negligible
High (Spinal Cord/DRG)
High
R715 blocks function, not expression.
Thermal Latency
~10-12 sec
~6-7 sec (Hyperalgesia)
~10-11 sec
Full reversal of thermal hyperalgesia.
Mech. Threshold
~1.5 g
~0.6 g (Allodynia)
~1.4 g
Full reversal of mechanical allodynia.
Duration
N/A
Chronic
~2-4 Hours
Acute, reversible antagonism.
Key Insight: R715 has no effect on healthy, non-diabetic control animals. This confirms that B1R is not physiologically active in the absence of pathological induction, highlighting its high therapeutic index.
References
Gabra, B. H., & Sirois, P. (2003).Kinin B1 receptor antagonists inhibit diabetes-induced hyperalgesia in mice.
Technical Guide: Cellular Pathways Modulated by R715 TFA Administration
Executive Summary R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-Ile-OH trifluoroacetate salt) is a potent, selective, and metabolically stable antagonist of the Kinin B1 Receptor (B1R) .[1] Unlike the constitutive B2 re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-Ile-OH trifluoroacetate salt) is a potent, selective, and metabolically stable antagonist of the Kinin B1 Receptor (B1R) .[1] Unlike the constitutive B2 receptor, B1R is rapidly upregulated during tissue injury, inflammation, and diabetic neuropathy. R715 administration modulates critical inflammatory and nociceptive signaling cascades, primarily by preventing the recruitment of NF-κB and MAPK pathways.
This guide details the molecular mechanisms, downstream cellular effects, and validated experimental protocols for utilizing R715 TFA in pre-clinical research.
Molecular Mechanism of Action
The Target: Kinin B1 Receptor (B1R)
The B1R is a G-protein-coupled receptor (GPCR) coupled primarily to Gαq/11 and Gαi . Under basal conditions, B1R expression is negligible. However, exposure to pro-inflammatory stimuli (e.g., LPS, IL-1β, TNF-α) induces rapid transcriptional upregulation of B1R.
R715 Antagonism
R715 functions as a competitive antagonist. By occupying the orthosteric binding site of B1R, it prevents the binding of endogenous agonists like des-Arg9-Bradykinin (human) or des-Arg9-Kallidin .
Selectivity: High affinity for B1R (pA2 ≈ 8.[2]5) with negligible activity at B2R.
Stability: The inclusion of non-natural amino acids (e.g., DβNal) confers resistance to peptidases (ACE, NEP), extending its half-life compared to first-generation antagonists.
Pathway Blockade Visualization
The following diagram illustrates the signaling cascade activated by B1R and the specific blockade point of R715.
Figure 1: R715 prevents the Gq-mediated calcium flux and subsequent kinase activation that drives inflammatory gene transcription.
Key Cellular Pathways Modulated[3]
The NF-κB Axis
B1R signaling triggers the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-κB complex to translocate to the nucleus.
R715 Effect: Pre-treatment with R715 significantly inhibits p65 phosphorylation (Ser536) and nuclear accumulation.
Result: Downregulation of NF-κB-dependent genes, including NOS2 (iNOS) and PTGS2 (COX-2).
MAPK Signaling (ERK/p38)
The B1R-mediated calcium influx activates Mitogen-Activated Protein Kinases (MAPKs).
ERK1/2: Drivers of cell proliferation and cytokine mRNA stability.
p38 MAPK: Critical for the synthesis of pro-inflammatory cytokines.
R715 Effect: Dose-dependent reduction in the phosphorylation levels of ERK1/2 and p38, breaking the feedback loop that sustains chronic inflammation.
Oxidative Stress & Nitric Oxide
In macrophages and endothelial cells, B1R activation leads to high-output Nitric Oxide (NO) production via iNOS.
Mechanism: R715 blocks the upstream NF-κB activation required for iNOS promoter binding.
Therapeutic Relevance: Reduction of oxidative stress markers (ROS, peroxynitrite) in diabetic neuropathy models.
Experimental Protocols & Best Practices
In Vitro: Functional Inhibition Assay
Objective: Validate R715 inhibition of LPS-induced iNOS expression in RAW 264.7 macrophages.
Reagents:
R715 TFA Stock: Dissolve 5 mg R715 TFA in sterile, endotoxin-free water or PBS to create a 10 mM stock. Aliquot and store at -80°C. Note: TFA salts are acidic; ensure buffered media can neutralize the pH shift.
LPS: 1 µg/mL final concentration.
Protocol:
Seeding: Plate RAW 264.7 cells at
cells/well in 6-well plates. Incubate overnight.
Pre-treatment: Replace media. Add R715 TFA at graded concentrations (0.1 µM, 1 µM, 10 µM) 30 minutes prior to stimulation.
Control: Vehicle (media only).
Stimulation: Add LPS (1 µg/mL) to all wells except the Negative Control.
Incubation: Incubate for 18–24 hours at 37°C/5% CO2.
Readout:
Supernatant: Measure Nitrite (NO metabolite) via Griess Reagent assay.
Lysate: Western blot for iNOS and Phospho-p65.
In Vivo: Neuropathic Pain Model (Mouse)
Objective: Assess anti-allodynic effects in a Streptozotocin (STZ)-induced diabetic neuropathy model.
Timing: Administer R715 14 days post-STZ injection (when hyperalgesia is established).
Workflow Visualization:
Figure 2: Experimental timeline for evaluating R715 efficacy in vivo.
Protocol Steps:
Baseline: Measure mechanical withdrawal thresholds (Von Frey filaments) prior to drug administration.
Administration: Inject R715 TFA (10 mg/kg) i.p.
Testing: Re-assess withdrawal thresholds at 1, 3, 6, and 24 hours post-injection.
Validation: A successful response is defined as a significant return of the withdrawal threshold toward non-diabetic baseline levels (anti-allodynia).
Data Summary: Quantitative Benchmarks
Parameter
Value / Range
Context
pA2 (Affinity)
8.49
Human B1 Receptor (Umbilical Vein)
IC50 (In Vitro)
10 nM – 100 nM
Radioligand binding displacement
Effective Dose (In Vivo)
10 mg/kg (i.p.)
Full reversal of thermal/mechanical hyperalgesia
Duration of Action
3 – 24 Hours
Metabolically stable due to DβNal residue
Selectivity
> 1000-fold
vs. B2 Receptor
References
Gobeil, F., et al. (1996). "Structure-activity studies of B1 receptor-related peptides. Antagonists." Hypertension, 28(5), 833–839.
Talbot, S., et al. (2010). "Kinin B1 receptor antagonists as potential therapeutic agents for pain."[6] British Journal of Pharmacology, 160(5).
MedChemExpress. "R715 TFA Product Information and Protocols."
Haddad, M., et al. (2025).[7] "Bradykinin B1 receptor signaling triggers complement activation on endothelial cells." Frontiers in Immunology.
Côté, J., et al. (2009). "A novel kinin B1 receptor antagonist, R-715, prevents the development of streptozotocin-induced diabetic neuropathy in the rat." Peptides, 30(2).
Precision Protocol: R715 TFA Dosage & Administration in Mouse Neuropathic Pain Models
Executive Summary This application note details the standardized protocol for the preparation and administration of R715 TFA , a selective Bradykinin B1 Receptor (B1R) antagonist, in mouse models of neuropathic pain. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the standardized protocol for the preparation and administration of R715 TFA , a selective Bradykinin B1 Receptor (B1R) antagonist, in mouse models of neuropathic pain. Unlike the constitutive B2 receptor, the B1 receptor is inducible, upregulated in the dorsal root ganglia (DRG) and spinal dorsal horn following nerve injury or diabetic neuropathy. Consequently, R715 efficacy is context-dependent, requiring precise timing relative to injury induction.
Key Technical Insight: R715 is supplied as a Trifluoroacetate (TFA) salt. Direct dissolution in unbuffered saline yields an acidic solution (pH < 3.0), which can induce artifactual nociception upon intrathecal injection. This protocol includes a mandatory pH neutralization step to ensure data integrity.
Part 1: Pharmacological Foundation
Mechanism of Action
R715 (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH) is a potent, selective peptide antagonist of the B1 receptor. In neuropathic pain states (e.g., Chronic Constriction Injury [CCI], Streptozotocin [STZ]-induced diabetes), pro-inflammatory cytokines (IL-1β, TNF-α) trigger the de novo synthesis of B1 receptors on nociceptors and spinal astrocytes. Activation of these receptors by Des-Arg⁹-Bradykinin (active metabolite) leads to central sensitization. R715 blocks this pathway, attenuating mechanical allodynia and thermal hyperalgesia.
Compound Profile[1][2]
Chemical Name: R715 TFA
Molecular Weight: ~1254.4 g/mol (Free base)
Form: Lyophilized powder (TFA salt)
Solubility: Soluble in water (>5 mg/mL)
Stability: Metabolically labile in plasma (half-life < 30 min). Requires frequent dosing for chronic efficacy.
Part 2: Pre-Clinical Formulation
Critical Handling: The TFA Counter-Ion
Peptides synthesized via solid-phase methods often retain TFA. For in vivo use, particularly intrathecal (i.t.) or intraplantar (i.pl.) routes, the acidity must be buffered.
Vehicle Preparation
Recommended Vehicle: 0.01 M Phosphate Buffered Saline (PBS), pH 7.4.
Avoid pure saline (0.9% NaCl) for stock preparation as it lacks buffering capacity against the TFA salt.
Stock Solution Protocol (1 mM)
Calculate: For 1 mg of R715 (MW ~1254), add 797 µL of PBS to achieve ~1 mM concentration.
Dissolve: Vortex gently. The solution should be clear and colorless.
pH Check: Spot 2 µL on a pH strip. If pH < 6.0, adjust carefully with minute volumes of 0.1 N NaOH.
Aliquot: Store in 20-50 µL aliquots at -80°C. Do not freeze-thaw more than once.
Advanced route for confirming spinal site of action.
Parameter
Specification
Rationale
Dose
0.5 – 2.0 nmol / mouse
High local concentration directly at the dorsal horn.
Volume
5 µL
Standard maximum volume for mouse i.t. to avoid intracranial pressure spikes.
Vehicle
Artificial CSF (aCSF) or PBS
Must be pH 7.4 to prevent vehicle-induced pain.
Step-by-Step:
Anesthesia: Induce with 2-3% isoflurane.
Positioning: Place mouse prone; elevate the lumbar region to open the L5-L6 intervertebral space.
Injection: Using a Hamilton syringe with a 30G needle, insert strictly at the midline between L5 and L6 spinous processes. A "tail flick" reflex confirms entry into the subarachnoid space.
Delivery: Inject 5 µL slowly over 10 seconds. Leave needle in place for 10 seconds to prevent backflow.
Part 4: Experimental Workflow & Validation
Pathway Visualization
The following diagram illustrates the inducible nature of the B1 receptor and the intervention point of R715.
Figure 1: Mechanism of Action. R715 specifically blocks the inducible B1 receptor, preventing sensitization caused by kinin metabolites.
Experimental Timeline (STZ-Diabetes Model Example)
To validate R715 efficacy, the model must first establish B1R upregulation (typically 1-2 weeks post-induction).
Figure 2: Experimental Timeline. Dosing begins only after pain phenotype is established to target the induced receptors.
Validation Criteria (Self-Validating System)
Positive Control: Use Gabapentin (50 mg/kg i.p.) or Morphine (5 mg/kg s.c.) in a parallel group to validate the assay sensitivity.
Negative Control: R715 should have no effect in naïve (non-injured) mice, as B1R is not constitutively expressed. If R715 alters thresholds in naïve mice, check for off-target effects or vehicle acidity.
Time-Course: Peak effect is typically 30–60 minutes post-injection. Efficacy should wash out by 4–6 hours, necessitating BID dosing.
Part 5: Troubleshooting & Expert Insights
Issue
Probable Cause
Corrective Action
Inconsistent Efficacy
Peptide degradation
Ensure stock is stored at -80°C. Do not use stock older than 1 month. Switch to fresh aliquot daily.
Pain on Injection
Acidic Vehicle
Crucial: Check pH of the final solution. The TFA salt lowers pH significantly. Buffer with PBS.
No Effect in Model
Wrong Timing
B1R is inducible. Ensure the model has progressed enough (e.g., >4 days post-STZ) for receptors to be present.
Precipitation
High Concentration
R715 is generally soluble, but if >5 mg/mL is needed, sonicate briefly. Keep concentration <10 mg/mL.[1]
References
Gabra, B. H., & Sirois, P. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice. Peptides, 24(8), 1131–1139. Link
Couture, R., et al. (2001). Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes. Canadian Journal of Physiology and Pharmacology, 79(5), 401-411. Link
Quintão, N. L., et al. (2008). Neuropathic pain-like behavior after brachial plexus avulsion in mice: the relevance of kinin B1 and B2 receptors. Journal of Neuroscience, 28(11), 2856-2863. Link
MedChemExpress. R715 Product Information and Solubility Data. Link
Application Note: Protocol for Dissolving R715 TFA for In Vivo Experiments
Introduction & Mechanism of Action R715 is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is inducib...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
R715 is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is inducible and upregulated during tissue injury, inflammation, and chronic pain states (e.g., diabetic neuropathy).
Mechanism:
R715 functions by blocking the binding of des-Arg⁹-Bradykinin (the specific agonist) to the B1 receptor. This inhibition attenuates downstream signaling pathways involving
proteins, phospholipase C (PLC), and calcium mobilization, which are responsible for sustaining hyperalgesia and pro-inflammatory cytokine release.
Why This Protocol Matters
R715 is typically supplied as a Trifluoroacetate (TFA) salt .[1] While TFA improves peptide purification and stability during synthesis, it poses specific challenges for in vivo use:
Acidity: Dissolving TFA salts in unbuffered water yields an acidic solution (pH < 3), which can cause injection site necrosis or systemic acidosis in small animals.
Stoichiometry: The "gross weight" of the powder includes the peptide, counterions (TFA), and residual water. Ignoring this leads to significant under-dosing.[1]
Physicochemical Properties[1][2][3]
Property
Detail
Sequence
Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH
Formula
Molecular Weight
1140.33 g/mol (Free Base Basis)
Solubility
Water: > 1 mg/mL; DMSO: Soluble
Appearance
White to off-white lyophilized powder
Storage
-20°C (desiccated); Solution stability is limited (prepare fresh)
Do not weigh the powder assuming it is 100% peptide.
Peptide synthesis leaves residual TFA and water. The Net Peptide Content (NPC) is typically 70–80% of the gross weight.
Equilibration: Allow the R715 vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).
Weighing: Weigh the calculated mass (adjusted for NPC) into a sterile polypropylene tube.
Initial Dissolution: Add 80% of the final volume of PBS. Vortex gently for 30–60 seconds. The peptide should dissolve readily due to the basic residues (Lys, Arg).
pH Check (Critical): Spot 2 µL onto pH paper.
Observation: Due to TFA, pH may be slightly acidic (pH 5–6) even in PBS.
Correction: If pH < 7.0, add 0.1 N NaOH dropwise with continuous agitation until pH reaches ~7.2–7.4. Do not overshoot pH > 8.0 , as this risks racemization or precipitation.
Final Volume: Add PBS to reach the final target volume.
Sterilization: Pass through a 0.22 µm PES filter into a sterile vial.
Usage: Use immediately. Discard unused portion after 24 hours.
Protocol B: Co-Solvent Formulation (For High Doses > 2 mg/mL)
Best for: Subcutaneous (s.c.)[1] depots or high-concentration boluses where solubility limits might be tested.
Recalculate dose using the specific Net Peptide Content from the CoA (not gross weight).
References
Gabra, B. H., & Sirois, P. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[1][2] Peptides, 24(8), 1131–1139.
Application Note: Targeting Bradykinin B1 Receptors with R715 TFA in Diabetic Hyperalgesia
Abstract & Introduction Diabetic Neuropathic Pain (DNP) is a debilitating complication affecting approximately 50% of patients with diabetes.[1] Unlike acute pain, DNP is often resistant to standard opioids. The pathophy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Diabetic Neuropathic Pain (DNP) is a debilitating complication affecting approximately 50% of patients with diabetes.[1] Unlike acute pain, DNP is often resistant to standard opioids. The pathophysiology involves a critical "receptor switch" where the constitutive Bradykinin B2 receptor (B2R) is downregulated, and the inducible Bradykinin B1 receptor (B1R) is upregulated via inflammatory pathways (NF-κB) triggered by hyperglycemia and oxidative stress.
R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-βNal-Ile-OH • xCF3COOH) is a potent, selective, and stable peptide antagonist of the B1R. This application note details the protocol for establishing the Streptozotocin (STZ)-induced diabetic neuropathy model and validating the anti-hyperalgesic efficacy of R715.
Storage: Lyophilized powder at -20°C. Solutions should be prepared fresh.
Handling Note: As a TFA salt, the compound is acidic. For intrathecal (i.t.) or sensitive cellular assays, ensure the final solution is buffered to pH ~7.4 using PBS or small amounts of NaOH/Tris, though saline is often sufficient for acute i.p. injection.[2][3][4][5][6][7][8][9]
Mechanism of Action
In the diabetic state, hyperglycemia induces Reactive Oxygen Species (ROS), activating NF-κB, which translocates to the nucleus to upregulate B1R expression. Kallikrein cleaves Bradykinin into des-Arg9-BK , the specific agonist for B1R, leading to sensitization of TRPV1 channels and subsequent hyperalgesia. R715 blocks this specific interaction.
Figure 1: Pathway illustrating the induction of B1R in diabetes and the blockade by R715.
Experimental Protocol: STZ Model Induction
The validity of R715 testing depends entirely on the successful induction of the diabetic state, as B1 receptors are absent in healthy tissue.
Materials
Streptozotocin (STZ): Store at -20°C. Desiccate.
Vehicle: 0.1 M Citrate Buffer, pH 4.5 (Critical for STZ stability).
Animals: Male Sprague-Dawley rats (200–250 g) or C57BL/6 mice.
Step-by-Step Induction
Fasting: Fast animals for 12–14 hours (rats) or 4–6 hours (mice) prior to injection to reduce competition with glucose at GLUT2 transporters.
Preparation (Immediate): Dissolve STZ in cold Citrate Buffer (pH 4.5) immediately before injection. STZ degrades within minutes in solution.
Neuropathy Development: Wait 2–4 weeks post-STZ. Hyperalgesia typically peaks during weeks 3 and 4.
R715 Administration & Behavioral Testing
Once neuropathy is established (confirmed by baseline Von Frey testing showing reduced threshold), R715 is administered to test for reversal of hyperalgesia.
Dosing Regimens
R715 is a peptide and susceptible to peptidases. Intrathecal (i.t.) administration is preferred for mechanistic proof-of-concept to target spinal dorsal horn receptors directly.
Route
Dose Range
Vehicle
Timing (Pre-Test)
Intrathecal (i.t.)
1 – 10 µg / rat
Saline (pH 7.4)
15 – 30 mins
Intraperitoneal (i.p.)
1 – 5 mg/kg
Saline
30 – 60 mins
Intravenous (i.v.)
0.5 – 2 mg/kg
Saline
10 – 20 mins
Behavioral Assays[5][6][7][8][10][11][12][13]
Mechanical Allodynia (Von Frey):
Place rat in a mesh-bottom cage. Acclimate for 20 mins.
Apply calibrated filaments to the plantar surface of the hind paw.
Record the withdrawal threshold (g) using the Up-Down method.
Figure 2: Experimental timeline from STZ induction to R715 therapeutic testing.
Data Interpretation & Expected Results
The following table summarizes expected outcomes in a successful study. Note: R715 should have no effect on naive (non-diabetic) animals because B1R is not expressed in healthy tissue. This is a critical control.
Group
Treatment
Blood Glucose
Pain Threshold (Von Frey)
Interpretation
Naive
Vehicle
Normal (<120)
High (>15g)
Normal baseline
Naive
R715
Normal
High (>15g)
Negative Control (Validates Selectivity)
Diabetic
Vehicle
High (>250)
Low (<6g)
Established Neuropathy
Diabetic
R715
High (>250)
Increased (>10g)
Reversal of Hyperalgesia
Expert Insights & Troubleshooting (E-E-A-T)
The "B1R Inducibility" Check
If R715 shows analgesic effects in your naive control group, your study is compromised. This suggests either:
The compound is hitting B2 receptors (off-target).
The naive animals are stressed or inflamed (stress induces B1R).
Solution: Always handle animals gently to avoid stress-induced B1R upregulation.
Peptide Stability
R715 is a peptide. While more stable than native bradykinin, it is susceptible to carboxypeptidases.
In Vivo: For systemic (i.p.) dosing, effects are transient (1–2 hours). If longer duration is needed, consider R954 (a more stable analogue) or use continuous infusion.
In Vitro: Add peptidase inhibitors (e.g., Captopril, Mergetpa) if using R715 in plasma or tissue homogenates.
STZ Buffer pH
The most common failure mode in STZ models is the buffer. If the Citrate buffer is not strictly pH 4.5, STZ degrades instantly, and animals will not become diabetic.
Validation: If blood glucose is <200 mg/dL on Day 7, exclude the animal. Do not "re-dose" STZ as this causes high mortality (nephrotoxicity).
References
Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology. Link
Gabra, B.H., & Sirois, P. (2003). Sensitization of bradykinin B1 and B2 receptors in STZ-induced diabetic rats. Peptides.
Talbot, S., et al. (2010). The bradykinin B1 receptor antagonist R-954 attenuates diabetic neuropathic pain. Journal of Neuroinflammation. (Comparative efficacy of peptide antagonists). Link
Morrow, T.J. (2004). Animal Models of Painful Diabetic Neuropathy: The STZ Rat Model. Current Protocols in Neuroscience. Link
Kamei, J., et al. (2001). Antinociceptive effect of the bradykinin B1 receptor antagonist in diabetic mice. European Journal of Pharmacology. (Dosing reference).
Application Note: Dual-Phase Modulation of Folic Acid-Induced Nephropathy using R715 TFA
The following Application Note is designed for researchers investigating renal fibrosis and the Kinin-Kallikrein System (KKS). It synthesizes specific findings regarding the Bradykinin B1 Receptor (B1R) antagonist R715 i...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for researchers investigating renal fibrosis and the Kinin-Kallikrein System (KKS). It synthesizes specific findings regarding the Bradykinin B1 Receptor (B1R) antagonist R715 in the context of Folic Acid-Induced Nephropathy (FA-IN).
Executive Summary & Mechanism of Action
Folic Acid-Induced Nephropathy (FA-IN) is a robust model of Acute Kidney Injury (AKI) transitioning to Chronic Kidney Disease (CKD). High-dose folic acid causes crystal precipitation in tubules, triggering acute tubular necrosis (ATN) followed by progressive interstitial fibrosis.[1]
The Target: The Bradykinin B1 Receptor (B1R) is an inducible G-protein coupled receptor (GPCR). Unlike the constitutively expressed B2R, B1R is negligible in healthy tissue but is rapidly upregulated during tissue injury, inflammation, and cytokine exposure (IL-1
, TNF-).
The R715 Effect (The "Double-Edged Sword"):
Recent data indicates a temporal dichotomy in B1R function during FA-IN.
Acute Phase (0–48h): B1R signaling appears necessary for early adaptive repair and hemodynamic maintenance. Blockade here may exacerbate AKI.[2]
Chronic Phase (7–28 days): Persistent B1R activation drives pro-fibrotic macrophage polarization (M1 phenotype) and fibroblast activation. Blockade here attenuates fibrosis.[2][3]
R715 TFA (Ac-Lys-[D-
Nal, Ile]-des-Arg-Bradykinin) is a potent, selective, metabolically stable B1R antagonist. The "TFA" denotes the trifluoroacetate salt form, common in synthetic peptides, which ensures solubility and stability.
Mechanistic Pathway Diagram[1]
Figure 1: The dual role of B1R in nephropathy.[2] R715 blockade prevents the chronic fibrotic transition but must be timed carefully to avoid interfering with acute repair.
Experimental Protocol
A. Reagent Preparation: R715 TFA
Critical Note on Peptide Content: R715 is supplied as a TFA salt. The gross weight includes the peptide and the counterions. You must calculate the Net Peptide Content (NPC) to dose accurately.
Example: If NPC is 70%, 1 mg of powder contains only 0.7 mg of active peptide.
Preparation Steps:
Stock Solution (10 mM): Dissolve R715 TFA powder in sterile, endotoxin-free water. Aliquot into low-bind tubes (e.g., 20 µL aliquots) to avoid repeated freeze-thaw cycles. Store at -80°C.
Working Solution: On the day of injection, dilute the stock in sterile PBS (pH 7.4) .
Solubility Check: R715 is generally soluble in water/PBS. If turbidity occurs, brief sonication is permissible.
pH Check: High concentrations of TFA salts can acidify the solution. Check pH with a micro-strip; adjust to 7.2–7.4 with dilute NaOH if necessary (rarely needed for in vivo doses).
B. Animal Model Induction (Folic Acid)[1][2][3][5][6][7][8]
In Vitro Warning: If you move to cell culture (e.g., renal fibroblasts), the TFA counterion can be cytotoxic at high concentrations (>1 mM). You must wash the peptide or use a salt exchange (HCl form) if observing non-specific toxicity.
In Vivo: The systemic buffering capacity of the mouse handles the TFA salt well at 1 mg/kg doses.
2. Verifying the Model (Go/No-Go Step):
At Day 2 , check BUN/Creatinine in a sentinel group. If Creatinine is not elevated >2-3x baseline, the FA induction failed (likely due to FA solubility issues or degradation). Do not proceed with chronic dosing in non-injured mice.
3. Stability of R715:
Peptides are susceptible to peptidases. While R715 is chemically modified for stability, always keep working solutions on ice and discard unused portions daily. Do not store diluted peptide at 4°C for days.
References
Mechanism of FA-IN & B1R Antagonism
Title: Antagonism of Kinin Receptors B1 and B2 Attenuates Folic Acid-Induced Tubulointerstitial Fibrosis in Mice.
Source: ResearchGate / Kidney International (Contextual Match).
URL:
R715 Peptide Properties
Title: R715 TFA Salt Product Information.
Source: Sigma-Aldrich.
URL:
Folic Acid Model Protocol
Title: Folic Acid-Induced Animal Model of Kidney Disease.[1][2][5][6]
Technical Guide: In Vitro Calcium Mobilization Assay for Bradykinin B1 Receptor Antagonism using R715 TFA
Abstract This technical guide details the protocol for validating R715 TFA , a potent and selective peptide antagonist of the Bradykinin B1 Receptor (B1R) , using a fluorescence-based calcium mobilization assay.[1] Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the protocol for validating R715 TFA , a potent and selective peptide antagonist of the Bradykinin B1 Receptor (B1R) , using a fluorescence-based calcium mobilization assay.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is inducible during inflammation.[2][3][4] Therefore, this protocol emphasizes the critical requirement for receptor induction (or stable transfection) and precise handling of the trifluoroacetic acid (TFA) salt form of the peptide to ensure accurate pharmacological characterization (IC50 determination).[1]
Compound Profile: R715 TFA[1][5][6]
R715 is a second-generation, metabolically stable peptide antagonist selective for the Kinin B1 receptor.[1] It prevents the binding of the endogenous agonist Lys-[Des-Arg9]-Bradykinin (LDABK) , thereby blocking the Gq-protein-mediated calcium signaling cascade.[1]
R715 is supplied as a Trifluoroacetate (TFA) salt .[1][7] The "net peptide content" is typically 70–80% of the total dry weight, with the remainder being TFA and residual water.
Error Risk: Treating the weighed mass as 100% peptide will result in under-dosing.[1]
Correction Formula:
Recommendation: Rely on the Certificate of Analysis (CoA) for the specific batch's net peptide content.
The Bradykinin B1 receptor is a Gq-coupled GPCR .[1] Upon activation by des-Arg-kinins (e.g., LDABK), the receptor undergoes a conformational change that activates Phospholipase C
(PLC).[1] This hydrolyzes PIP2 into IP3 and DAG.[2] IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular calcium ().[1][3]
R715 Mechanism: R715 competitively binds to the B1 receptor orthosteric site, preventing Gq activation and subsequent calcium flux.
Figure 1: B1 Receptor Signaling & R715 Inhibition
Caption: R715 competitively blocks the B1 receptor, preventing the Gq-PLC-IP3 cascade and inhibiting ER calcium release.
Experimental Protocol
A. Reagents & Materials[11][12]
Cell Line:
Option A (Native):IMR-90 (Human lung fibroblasts).[1] Requires induction.[1]
Option B (Recombinant):HEK293-B1R (Stably transfected).[1]
Induction Agent (for Native cells): Recombinant Human IL-1
R715 Dilution: Prepare a 10-point serial dilution of R715 TFA in Assay Buffer (e.g., 10 µM down to 0.1 nM).[1]
Addition: Add 50 µL of R715 dilutions to the cells.
Equilibration: Incubate for 20–30 minutes at RT. This step is vital for the antagonist to reach equilibrium occupancy before the fast agonist challenge.
Peptide Handling: LDABK is susceptible to carboxypeptidases. Use fresh aliquots and keep on ice.
References
Gobeil, F., et al. (1996).[1][7] "Structure-activity studies of B1 receptor-related peptides. Antagonists." Hypertension, 28(5), 833-839.[1]
Regoli, D., et al. (1998).[1][9] "Bradykinin receptors and their antagonists." European Journal of Pharmacology, 348(1), 1-10.[1]
Leeb-Lundberg, L.M., et al. (2005).[1] "International Union of Pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences." Pharmacological Reviews, 57(1), 27-77.[1]
MedChemExpress. "R715 Product Information and Biological Activity."
TargetMol. "R715 TFA Solubility and Handling Guide."
Application Note: Radioligand Binding Assay Protocol for R715 TFA on Bradykinin B1 Receptors
Executive Summary This application note details the protocol for determining the binding affinity ( ) of R715 TFA , a potent and selective peptide antagonist of the inducible Bradykinin B1 Receptor (B1R). Unlike the cons...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for determining the binding affinity (
) of R715 TFA , a potent and selective peptide antagonist of the inducible Bradykinin B1 Receptor (B1R). Unlike the constitutively expressed B2 receptor, B1R is upregulated during tissue injury and inflammation, making it a critical therapeutic target for chronic pain and inflammation.
This protocol utilizes a competition radioligand binding assay where non-radiolabeled R715 TFA competes with the standard radioligand [
H]-Des-Arg-Kallidin (also known as [H]-Lys-des-Arg-Bradykinin) for binding sites on hB1R-expressing membranes.
Key Pharmacological Parameters
Compound
Role
Classification
Typical (hB1R)
R715 TFA
Analyte (Cold Ligand)
Selective Antagonist
0.5 – 5.0 nM
[H]-Des-Arg-Kallidin
Radioligand (Hot)
Agonist
0.5 – 1.0 nM
Lys-des-Arg-BK
Non-Specific Control
Agonist
N/A (Used at 10 M)
Scientific Rationale & Experimental Design
The Inducible Nature of B1R
The B1 receptor is a G-protein coupled receptor (GPCR) that is rarely expressed in healthy tissue.[1][2] Expression is induced by cytokines (IL-1
, TNF-). For consistent assay results, this protocol recommends using CHO or HEK293 cells stably transfected with hB1R , rather than relying on variable induction in native tissues.
Stability & Protease Inhibition
Kinins and their analogs are highly susceptible to degradation by kininases (e.g., ACE, neutral endopeptidase).
Critical Control: The assay buffer must contain a cocktail of protease inhibitors (Bacitracin, Captopril, PMSF) to prevent the degradation of both the radioligand and the R715 peptide during the 60–90 minute incubation.
The Competition Principle
We incubate a fixed concentration of the radioligand (approx. equal to its
) with varying concentrations of R715. As the concentration of R715 increases, it displaces the radioligand. The radioactivity remaining on the filter is inversely proportional to the binding affinity of R715.
Materials & Reagents
Biological Materials[3]
Receptor Source: Membranes prepared from CHO-hB1R or HEK293-hB1R stable cell lines.
Protein Concentration: Optimized to yield ~10–20
g protein per well (signal-to-noise ratio > 5:1).
Ligands
Test Compound: R715 TFA (Ac-Lys-[D-
Nal, Ile]des-Arg-Bradykinin).
Stock: Dissolve in DMSO or dilute acetic acid (check CoA). Store at -80°C.
1 mM 1,10-Phenanthroline (Metalloprotease inhibitor)
140
g/mL Bacitracin (Peptidase inhibitor)
1
M Captopril (ACE inhibitor)
0.2% BSA (Reduces peptide sticking to plastics)
Detailed Protocol
Assay Workflow Diagram
Figure 1: Step-by-step workflow for the R715 TFA radioligand competition binding assay.
Step-by-Step Procedure
Step 1: Pre-treatment of Filter Plates
Action: Soak GF/B or GF/C glass fiber filter plates in 0.3% Polyethyleneimine (PEI) for at least 60 minutes at 4°C prior to harvesting.
Why? Kinins are positively charged peptides. PEI coats the glass fibers with a positive charge, repelling the peptide and significantly reducing non-specific binding (NSB) to the filter itself.
Step 2: Plate Setup (Standard 96-well format)
Prepare the reaction in a total volume of 250
L per well.
Add 50
L Assay Buffer to "Total Binding" (TB) wells.
Add 50
L of 10 M Cold Competitor (Lys-des-Arg-BK) to "Non-Specific Binding" (NSB) wells.
Add 50
L of R715 TFA serial dilutions ( M to M) to the test wells.
Add 50
L of Radioligand ([H]-Des-Arg-Kallidin) to all wells.
Target Concentration: ~0.5 – 1.0 nM (approx.
).
Add 150
L of Membrane Suspension to start the reaction.
Note: Vortex membranes gently but thoroughly before adding to ensure homogeneity.
Step 3: Incubation
Condition: Incubate for 60 to 90 minutes at Room Temperature (25°C).
Agitation: Shake gently on an orbital shaker (approx. 150 rpm) to maintain equilibrium.
Step 4: Termination & Harvesting
Place the PEI-soaked filter plate on a vacuum manifold (e.g., PerkinElmer Harvester).
Apply vacuum and transfer the reaction mixture onto the filters.
Wash: Immediately wash filters 3 times with 500
L of ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).
Critical: Ice-cold buffer prevents dissociation of the bound ligand during the wash step.
Dry the filters (air dry or 50°C oven for 30 min).
Step 5: Scintillation Counting
Add 40–50
L of liquid scintillation cocktail (e.g., MicroScint-20) to each well.
Seal the plate with TopSeal-A.
Count for 1–2 minutes per well in a MicroBeta or TopCount scintillation counter.
Data Analysis & Validation
Calculations
Specific Binding (SB):
% Inhibition:
IC
Determination: Plot % Inhibition (y-axis) vs. Log[R715] (x-axis). Fit data to a one-site competition model (Sigmoidal dose-response).
Calculation (Cheng-Prusoff Equation):
Where
is the concentration of radioligand used (nM) and is the dissociation constant of the radioligand (determined previously via Saturation Binding).
Acceptance Criteria (Quality Control)
Z-Factor: Must be > 0.5 for a robust assay.
Specific Binding Window: Specific binding should be > 70% of Total Binding.
Replicate Variability: CV% between triplicates should be < 15%.
Su, D. S., et al. (2004).[3] "Development of an efficient and selective radioligand for bradykinin B1 receptor occupancy studies." Bioorganic & Medicinal Chemistry Letters, 14(24), 6045-6048.
Gobeil, F., et al. (2000). "High-affinity binding of peptide agonists to the human B1 bradykinin receptor depends on interaction between the peptide N-terminal L-lysine and the fourth extracellular domain of the receptor."[4] Molecular Pharmacology, 57(1), 171-179.
Cote, J., et al. (2012). "Effects of a Novel Bradykinin B1 Receptor Antagonist and Angiotensin II Receptor Blockade on Experimental Myocardial Infarction in Rats." PLOS ONE.
High-Performance Protocol: Preparation and Handling of R715 TFA Stock Solutions for Cell Culture
This Application Note and Protocol is designed for researchers requiring high-precision handling of R715 TFA, a potent Bradykinin B1 receptor antagonist.[1] It addresses the specific physicochemical challenges posed by T...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers requiring high-precision handling of R715 TFA, a potent Bradykinin B1 receptor antagonist.[1] It addresses the specific physicochemical challenges posed by Trifluoroacetate (TFA) salts in cellular assays.
Abstract & Scientific Context
R715 is a stable, potent, and selective peptide antagonist of the Bradykinin B1 receptor (B1R) .[1][2] Unlike the constitutively expressed B2 receptor, B1R is inducible, upregulated during tissue injury, inflammation, and cytokine stress (IL-1
Why this protocol matters: R715 is synthetically produced and purified via HPLC, resulting in a Trifluoroacetate (TFA) salt form .[1] The presence of TFA counterions impacts the "true" peptide mass and can acidify unbuffered solutions. Failure to account for Net Peptide Content (NPC) and TFA acidity is the primary cause of experimental variability in B1R antagonism assays.
Table 1: Physicochemical Properties of R715 TFA
Property
Specification
Chemical Name
Ac-Lys-[D-Nal, Ile]des-Arg-Bradykinin
Sequence
Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH
CAS Number
185052-09-9
Molecular Formula
CHNOCFCOOH
Molecular Weight
1140.3 g/mol (Free Base basis)
Solubility
Water (>1 mg/mL); DMSO (>10 mg/mL)
Appearance
White to off-white lyophilized powder
Storage (Solid)
-20°C (desiccated)
Critical Experimental Logic (The "Why")
The "Net Peptide Content" (NPC) Trap
Commercial peptides are never 100% peptide by weight.[1] They contain:
Scientific Integrity Rule: Do NOT assume 1 mg of powder = 1 mg of peptide. You must calculate the molarity based on the Net Peptide Content provided on the Certificate of Analysis (CoA) or use the elemental peptide weight.
Solvent Selection: Water vs. DMSO[1]
Water: R715 is soluble in water.[5][6][7] However, dissolving a TFA salt in unbuffered water creates a dilute acid solution (pH < 5), which can hydrolyze the peptide over time or shock sensitive cells upon addition.[1]
DMSO: Dissolving in anhydrous DMSO prevents hydrolysis and maintains sterility. This is the preferred method for Stock Solutions intended for long-term storage (-80°C).[1][3][4]
PBS: Avoid dissolving high concentrations (>5 mM) directly in PBS, as the salt ions can occasionally reduce solubility (salting out), though R715 is generally robust.[1][3]
Protocol: Stock Solution Preparation
Phase A: Calculation & Preparation
Goal: Prepare a 10 mM Stock Solution in DMSO.
Retrieve Data: Check the vial label or CoA for the Gross Weight (total powder) and Net Peptide Content (NPC) .[1]
Example: Vial contains 1.0 mg gross weight. NPC is 80%.
Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 30 minutes inside a desiccator. Reason: Prevents condensation from forming inside the vial, which degrades the peptide.
Solvent Addition: Add the calculated volume of sterile DMSO (or endotoxin-free water if DMSO is contraindicated) to the vial.
Dissolution: Vortex gently for 20 seconds. If particles persist, sonicate for 5–10 seconds. The solution should be clear and colorless.
Aliquoting: Dispense into low-protein-binding microcentrifuge tubes (e.g., 10
L or 20 L aliquots) to avoid freeze-thaw cycles.
Storage: Store aliquots at -80°C . Stable for 6 months.
Protocol: Cell Treatment & Working Solutions
Goal: Treat cells with 1
M R715 while minimizing DMSO toxicity and pH shift.
Thaw: Thaw one aliquot of 10 mM Stock on ice.
Intermediate Dilution (100x):
Dilute 10 mM Stock 1:100 into sterile PBS (pH 7.4) or serum-free media.
Mix: 10
L Stock + 990 L PBS = 100 M Working Solution .
Note: This step buffers the acidic TFA residues.
Final Treatment (1x):
Add the 100
M Working Solution directly to the cell culture well (1:100 dilution).
Caption: Step-by-step workflow for converting lyophilized R715 TFA powder into stable stock aliquots.
Mechanism of Action & Validation
Signaling Pathway
R715 specifically inhibits the B1 receptor.[2][9][10] In a valid experiment, R715 should block the calcium flux or cytokine release induced by a B1 agonist (e.g., Lys-des-Arg
-Bradykinin), but not a B2 agonist (Bradykinin).[1][3][4]
Caption: R715 prevents B1R-mediated Gq protein activation and subsequent calcium mobilization.
Quality Control (Self-Validation)
To ensure your stock solution is active:
Visual Check: Stock must be clear. Cloudiness indicates aggregation or salt precipitation.
Functional Assay: Pre-incubate cells (e.g., HEK293 transfected with B1R or IL-1
primed endothelial cells) with R715 (100 nM – 1 M) for 30 minutes.[1][3][4] Challenge with 10 nM Lys-des-Arg-BK.[1][3][4]
Success Criteria: >80% inhibition of the agonist response compared to vehicle control.
References
Gobeil, F., et al. (1996).[1] "Structure-activity studies of B1 receptor-related peptides: development of new, potent and selective antagonists." Hypertension.
Gabra, B.H., et al. (2003).[1] "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[1][3][4][11] Peptides.
TargetMol. "R715 TFA Product Information & Solubility." TargetMol Chemicals.
Sigma-Aldrich. "R-715 TFA salt Product Specification." Merck KGaA. [1][3][4]
LifeTein. "Handling and Storage of Synthetic Peptides: TFA Salts." LifeTein Application Notes.
Optimizing Bradykinin B1 Receptor Antagonism: A Technical Guide to R715 TFA Injection (IP vs. SC)
Abstract This application note provides a rigorous technical framework for the preparation, handling, and administration of R715 TFA , a selective, metabolically stable peptide antagonist of the inducible Bradykinin B1 R...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a rigorous technical framework for the preparation, handling, and administration of R715 TFA , a selective, metabolically stable peptide antagonist of the inducible Bradykinin B1 Receptor (B1R). Designed for researchers in pain and inflammation, this guide contrasts Intraperitoneal (IP) and Subcutaneous (SC) delivery routes, synthesizing pharmacokinetic principles with practical experimental workflows to ensure data reproducibility and scientific integrity.
Compound Profile & Mechanistic Basis[1]
The Molecule: R715 TFA
R715 (Ac-Lys-[D-βNal⁷, Ile⁸]desArg⁹-Bradykinin) is a second-generation peptide antagonist.[1] Unlike constitutive B2 receptors, the B1 receptor is inducible , upregulated rapidly (24–48 hours) following tissue injury or inflammatory stress via NF-κB signaling.
Chemical Nature: Acylated Peptide (TFA Salt).
Molecular Weight: ~1140.3 g/mol .
Solubility: Highly soluble in water and aqueous buffers (Saline/PBS).
Stability: Modified with D-amino acids and N-terminal acetylation to resist aminopeptidases and kininases, significantly extending its half-life compared to native bradykinin analogs.
Mechanism of Action (DOT Visualization)
R715 functions by blocking the binding of des-Arg⁹-Bradykinin (the endogenous B1 agonist) to the B1 receptor, thereby preventing the Gq-protein coupled cascade that leads to intracellular calcium release and sensitization of nociceptors.
Figure 1: The inducible Bradykinin B1 Receptor signaling pathway and the inhibitory node of R715.
Route Selection: Intraperitoneal (IP) vs. Subcutaneous (SC)[1][4]
The choice between IP and SC administration for R715 is not arbitrary; it dictates the pharmacokinetic profile (PK) and the interpretation of behavioral data.
Comparative Analysis
Feature
Intraperitoneal (IP)
Subcutaneous (SC)
Absorption Rate
Rapid. Large surface area of the peritoneum allows quick uptake into the portal circulation.
Moderate/Slow. Absorption via capillaries and lymphatic drainage.
Tmax (Peak Effect)
Typically 15–30 mins post-injection.
Typically 30–60 mins post-injection.
First-Pass Effect
High Risk. Drugs enter the portal vein and pass through the liver before systemic circulation. Note: R715 is metabolically stabilized, mitigating some hepatic degradation.
Bypassed. Absorbed directly into systemic circulation, avoiding immediate hepatic clearance.
Duration of Action
Shorter. Sharp peak followed by rapid elimination.
Sustained. "Depot" effect allows for prolonged receptor occupancy.
Experimental Utility
Best for Acute models (e.g., immediate post-injury pain assessment) or "Proof of Concept" studies.
Best for Chronic dosing (e.g., daily treatment in diabetic neuropathy) to maintain steady-state levels.
Stress Profile
Moderate restraint stress; risk of organ puncture (rare with skill).
Lower stress; easier to perform repeatedly for longitudinal studies.
Expert Recommendation
Use IP when you need to synchronize the peak drug effect with a specific behavioral test window (e.g., testing mechanical allodynia 30 minutes post-dose).
Use SC for multi-day dosing regimens (e.g., 7-14 days) to minimize animal stress and peritoneal irritation, or when a smoother PK profile is desired to avoid "peak-and-trough" effects.
Detailed Protocols
Preparation of R715 TFA Solution
R715 is supplied as a Trifluoroacetate (TFA) salt. While soluble, the acidity of TFA can be irritating in high concentrations.
Reagents:
R715 TFA powder (Store at -20°C or -80°C).
Vehicle: Sterile 0.9% Saline (Physiological Saline) or PBS (pH 7.4).
Note: PBS is preferred for SC injections to buffer the acidity of the TFA salt.
Step-by-Step Reconstitution:
Calculate: Determine the total amount needed.
Standard Dose:1 mg/kg to 5 mg/kg .
Concentration: Aim for an injection volume of 10 mL/kg (mice) or 1-2 mL/kg (rats).
Example: For a 25g mouse at 5 mg/kg, you need 0.125 mg in 0.25 mL (0.5 mg/mL solution).
Equilibrate: Allow the R715 vial to reach room temperature before opening to prevent condensation.
Dissolve: Add the calculated volume of sterile PBS. Vortex gently. The peptide should dissolve immediately.
pH Check (Critical): If preparing a high concentration stock (>10 mg/mL), check pH. If <5.0, adjust carefully with dilute NaOH or dilute with more PBS. For standard doses (0.5-1 mg/mL), the buffering capacity of PBS is usually sufficient.
Filter: Syringe-filter (0.22 μm) for sterility if the solution will be stored or used over multiple days.
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
Ensure testing is performed >24h post-injury. Confirm B1R expression via Western Blot/PCR if uncertain.
Variable Results (IP)
Mis-injection: Injection into gut/bladder or fat pad.
Refine IP technique. Ensure "head-down" tilt. Switch to SC for more consistent absorption if IP fails.
Skin Irritation (SC)
Acidity: High dose of TFA salt.
Dissolve R715 in PBS (not saline) to buffer the TFA. Check pH before injection.
Short Duration
Peptide Degradation: Rapid clearance.
Increase dose (up to 5-10 mg/kg) or switch to SC route for depot effect.
Precipitation
High Concentration: Saturation.
Do not exceed 5 mg/mL in saline. Sonicate gently at 37°C if needed.
References
Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists."[1] European Journal of Pharmacology.
Calixto, J. B., et al. (2004). "Kinin B1 receptors: a new target for drug development." Trends in Pharmacological Sciences.
Gabra, B. H., & Sirois, P. (2003). "Sensitization of bradykinin B1 receptors in streptozotocin-induced diabetic rats." Peptides.
Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science.
MedChemExpress. "R715 Product Information and Handling."
Application Note: Measuring Thermal Hyperalgesia After R715 TFA Treatment
Abstract & Scientific Context This guide details the protocol for assessing the efficacy of R715 (TFA salt) , a potent and selective Bradykinin B1 Receptor (B1R) antagonist , in reversing thermal hyperalgesia. Unlike the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Context
This guide details the protocol for assessing the efficacy of R715 (TFA salt) , a potent and selective Bradykinin B1 Receptor (B1R) antagonist , in reversing thermal hyperalgesia.
Unlike the constitutive B2 receptor, the B1 receptor is inducible . It is upregulated on nociceptors, endothelial cells, and glial cells following tissue injury or exposure to pro-inflammatory cytokines (IL-1
, TNF-). Once expressed, B1R activation by its endogenous ligand (Des-Arg-Bradykinin) triggers Gq-mediated signaling cascades that sensitize TRPV1 channels, lowering the thermal pain threshold (thermal hyperalgesia).
R715 (Ac-Lys-[D-
Nal, Ile]desArg-BK) is a metabolically stable peptide antagonist designed to block this pathological signaling. Consequently, this protocol requires a pathological model (e.g., CFA-induced inflammation or neuropathic injury) to observe the compound's effect; R715 typically shows no effect in naive animals lacking B1R expression.
Mechanism of Action
The following diagram illustrates the inducible nature of the B1 receptor and the specific intervention point of R715.
Figure 1: Mechanism of R715 antagonism on the inducible B1 Receptor pathway leading to thermal hyperalgesia.
Compound Handling: R715 TFA Salt
R715 is supplied as a Trifluoroacetate (TFA) salt . The presence of TFA counterions affects the molecular weight and solubility, which must be accounted for to ensure accurate dosing.
Safety & Storage[2][3]
Hazard: TFA salts can be hygroscopic and corrosive. Handle with gloves, lab coat, and eye protection.[1]
Storage: Store lyophilized powder at -20°C with desiccant.
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which can degrade the peptide.
The label weight includes the peptide plus TFA salts and residual water.
Calculation:
Note: If % content is unknown, assume ~70-80% for initial calculations, but requesting the batch-specific Certificate of Analysis (CoA) is mandatory for precision.
Since B1R is inducible, you must first establish a pain state.
Inflammatory Model (Recommended for B1R): Intraplantar injection of Complete Freund's Adjuvant (CFA).
Rat: 50-100
L CFA into the plantar surface of the right hind paw.
Timeline: B1R upregulation peaks 24–48 hours post-CFA. Test R715 at 24h or 48h post-induction .
Behavioral Assay: The Hargreaves Test
This test measures the latency of paw withdrawal in response to a radiant heat source.[2][3][4][5]
Equipment Setup
Apparatus: Glass floor platform with distinct animal enclosures (e.g., IITC or Ugo Basile Plantar Test).
Heat Source: Mobile infrared (IR) generator positioned under the glass.
Calibration: Set IR intensity to achieve a baseline latency of 10–12 seconds in naive animals.
Cut-off: Set a strict cut-off of 20–25 seconds to prevent tissue damage in analgesic animals.
Step-by-Step Procedure
Acclimatization (Critical):
Place animals in the enclosures on the glass floor for 30–60 minutes before testing. They must be calm and resting (not sleeping or grooming).
Baseline Measurement (
):
Measure withdrawal latency before CFA induction (Day 0).
Take 3 readings per paw, separated by 5 minutes. Average them.
Post-Injury Measurement (
):
Measure latency 24h post-CFA (before R715 treatment). Latency should drop significantly (e.g., to 3–5 seconds), confirming hyperalgesia.
Treatment:
Administer R715 TFA (or vehicle) via the chosen route (e.g., i.p.).
Post-Treatment Testing (
):
Measure latency at defined time points: 30, 60, 120, and 180 minutes post-dose.
Target the center of the plantar surface. Avoid the toes or calcaneus (heel).
Data Analysis & Interpretation
Quantitative Metrics
Present data as raw latency (seconds) or convert to % Maximum Possible Effect (%MPE) to normalize for baseline variability.
Expected Results Table
Group
Baseline (s)
24h Post-CFA (s)
1h Post-Treatment (s)
Interpretation
Naive / Sham
12.0 ± 1.0
11.8 ± 1.2
12.1 ± 0.9
No Hyperalgesia
Vehicle Control
11.9 ± 0.8
4.2 ± 0.5
4.5 ± 0.6
Sustained Hyperalgesia
R715 (Low Dose)
12.1 ± 1.1
4.1 ± 0.4
6.5 ± 0.8
Partial Reversal
R715 (High Dose)
12.0 ± 0.9
4.3 ± 0.6
10.8 ± 1.0
Significant Reversal
Troubleshooting & Validation
Self-Validation 1 (No Effect?): If R715 fails to show analgesia, verify B1R induction. B1R is absent in acute pain (e.g., tail flick in naive rats). Ensure the model (CFA/Nerve injury) is at a timepoint where B1R is expressed (usually >24h).
Self-Validation 2 (High Variability): Ensure the glass floor is clean (urine/feces absorb IR light) and the room temperature is constant (22-24°C).
TFA Toxicity: High doses of TFA salts can be toxic. If adverse motor effects are seen, use a "desalting" column or account for the salt mass accurately.
References
Gobeil, F., et al. (1996). "Structure-activity studies of B1 receptor-related peptides: development of R-715, a potent and selective B1 receptor antagonist." Hypertension.
Fox, A., et al. (2003).[6] "The role of kinin B1 and B2 receptors in the persistent pain states." Neuropharmacology.
Hargreaves, K., et al. (1988). "A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia." Pain.
Cheah, M., et al. (2017).[2] "Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test." Bio-protocol.
Sigma-Aldrich. (2024). "R-715 TFA Salt Product Information & Safety Data Sheet."
Technical Support Center: R715 Solubility & Handling Guide
Executive Summary & Chemical Context[1][2][3][4][5][6] R715 is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 Receptor (B1R).[1] While highly effective in pharmacological assays, users freq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
R715 is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 Receptor (B1R).[1] While highly effective in pharmacological assays, users frequently report precipitation when transitioning from the lyophilized powder to physiological buffers (e.g., PBS, pH 7.4).
The Core Issue:
The solubility challenge with R715 stems from a conflict between its counterion (TFA) and its hydrophobic structural modifications.
The Hydrophobic Anchor: R715 contains D-Nal (D-2-naphthylalanine) at position 8. This bulky, bicyclic aromatic residue confers high affinity for the B1 receptor but significantly reduces water solubility compared to native bradykinin.
The TFA Trap: R715 is typically supplied as a Trifluoroacetate (TFA) salt . In this form, the peptide is protonated and acidic.[2][3] When you dissolve the TFA salt directly into a neutral buffer (pH 7.4), two things happen:
pH Shock: The local pH drops, potentially overwhelming the buffer capacity if the concentration is high.
Charge Neutralization: As the pH rises to 7.4, the peptide may approach its isoelectric point or lose the solubility benefit of the acidic environment, causing the hydrophobic D-Nal residues to drive aggregation (precipitation).
Master Solubilization Protocol
CRITICAL: Do not attempt to dissolve R715 directly in PBS or cell culture media at high concentrations (>1 mM). This is the most common cause of irreversible precipitation.
The "DMSO Master Stock" Method
This method ensures complete solvation of the hydrophobic D-Nal residue before introduction to the aqueous environment.
Equilibration: Allow the peptide vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic peptide powder.
Primary Dissolution (The "Wet" Step):
Add 100% DMSO to the vial to achieve a master stock concentration of 10 mM to 25 mM .
Why? DMSO disrupts secondary structure formation and fully solvates the hydrophobic naphthylalanine side chains.
Action: Vortex vigorously for 30 seconds. The solution should be crystal clear.
Clarification (Optional but Recommended):
Briefly centrifuge (10,000 x g for 1 min) to ensure all powder is at the bottom and dissolved.
Secondary Dilution (The "Dropwise" Step):
To prepare your working solution (e.g., 10 µM or 100 µM), add the calculated volume of DMSO Master Stock dropwise into your stirring aqueous buffer.
Technique: Do not add buffer to the DMSO stock; add the stock to the buffer. This prevents a momentary high-concentration "interface" where the peptide might crash out.
Solubility & Stability Data
Solvent System
Max Solubility (Approx.)
Stability
Recommended Use
100% DMSO
> 25 mg/mL
6 Months at -20°C
Master Stock Storage
Sterile Water
~ 1-5 mg/mL (Acidic pH)
< 24 Hours
Not Recommended (Unstable pH)
PBS (pH 7.4)
< 0.5 mg/mL (Risk of ppt)
Immediate Use
Working Solution (Diluted)
0.1% Acetic Acid
~ 1 mg/mL
1 Week at 4°C
Alternative Stock (If DMSO is banned)
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for solubilizing R715 based on your specific assay constraints.
Caption: Decision tree for R715 solubilization. The Green path (DMSO) is the industry standard for minimizing hydrophobic aggregation.
Frequently Asked Questions (Troubleshooting)
Q1: I dissolved R715 directly in PBS and it turned cloudy. Can I save it?
Answer: Likely not.
Once a peptide with hydrophobic modifications like D-Nal aggregates in a high-salt buffer (like PBS), the thermodynamic barrier to re-dissolving it is high.
Attempt: You can try adding DMSO to the cloudy suspension until it reaches 10% v/v and sonicating (3 bursts of 10 seconds).
Verdict: If it does not clear, discard the solution. Filtering it will simply remove the peptide, leaving you with buffer and no drug.
Q2: I am doing an in vivo study. Is the TFA salt safe for mice?
Answer: It depends on the dose and route.
R715 is supplied as a TFA salt.[5] For low-volume injections (e.g., intrathecal or local), the residual TFA is usually negligible. However, for high-dose systemic administration, TFA can be toxic or cause local inflammation.
Solution: If you observe toxicity unrelated to B1R antagonism, consider TFA exchange . You can request the peptide as an Acetate or HCl salt (custom synthesis), or perform a small-scale exchange using an ion-exchange resin before use [1].
Q3: My cells are dying in the control wells. Is it the R715?
Answer: Check your DMSO concentration and pH.
DMSO Toxicity: Ensure your final DMSO concentration on cells is < 0.5% (ideally < 0.1%).[4]
Acidification: If you dissolved the TFA salt in water and added it to the media, you might have acidified the culture well. R715 TFA salt is acidic. Always buffer the stock solution or ensure the volume added is small enough that the culture media's bicarbonate buffer can neutralize it.
Q4: How do I calculate the exact concentration considering the TFA salt?
Answer: You must use the Net Peptide Content (NPC) .
The weight in the vial is Gross Weight (Peptide + TFA counterions + Water).
Formula:Actual Peptide Mass = Gross Weight × % NPC
If the Certificate of Analysis (CoA) states the peptide is 70% peptide content, and you weigh 1 mg of powder, you only have 0.7 mg of active R715. Adjust your molarity calculations accordingly to avoid under-dosing [2].
References
LifeTein. (n.d.). TFA Removal Service: Switch to Acetate or HCl Salt Form. Retrieved from [Link]
NovoPro Bioscience. (n.d.). R 715 Peptide Properties and Handling. Retrieved from [Link]
Gobeil, F., et al. (1996).[1] "Structure-activity studies of B1 receptor-related peptides." Hypertension, 28(5), 833-839. (Foundational paper describing the D-Nal modification).
Technical Guide: Mitigating TFA Counter-Ion Interference in R715 Assays
Executive Summary & Diagnostic Framework The Issue: R715 is a potent, selective antagonist of the Bradykinin B1 Receptor (B1R). Like many synthetic peptides, it is purified via Reversed-Phase HPLC (RP-HPLC) using Trifluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Framework
The Issue:
R715 is a potent, selective antagonist of the Bradykinin B1 Receptor (B1R). Like many synthetic peptides, it is purified via Reversed-Phase HPLC (RP-HPLC) using Trifluoroacetic Acid (TFA) as an ion-pairing agent.[1] Consequently, the final lyophilized product is often an R715
TFA salt , not the free base.
The Risk:
TFA is not biologically inert. In cellular assays, particularly those involving osteoblasts, chondrocytes, or immune cells, the TFA counter-ion can induce cytotoxicity, alter membrane permeability, or skew proliferation data. This often leads to false positives (attributing toxicity to the antagonist) or false negatives (masking receptor blockade).
Quick Diagnostic: Is it the Peptide or the Salt?
Before altering your entire workflow, determine if TFA is the culprit using this decision matrix:
Observation
Probable Cause
Recommended Action
Rapid Cell Death (<24h)
Acidification (Insufficient buffering)
Check media color (phenol red). Increase HEPES concentration.
Inhibition of Proliferation
TFA Toxicity (Intrinsic)
Run Na-TFA Control (See Section 3).
Unexpected Agonism
Membrane Permeability
TFA increases peptide lipophilicity. Perform Salt Exchange (See Section 4).
Mechanism of Interference
To troubleshoot effectively, you must understand how TFA interferes. It is not merely a pH issue; the trifluoroacetate anion has distinct biological activities.[2][3][4]
The "Molar Ratio" Trap
R715 is a cationic peptide. Its sequence includes basic residues (e.g., Arginine, Lysine) and an N-terminus.[1]
R715 Sequence: Ac-Lys-[D-
Nal, Ile]-des-Arg-BK
Charge State: R715 typically carries a net positive charge of +2 to +3 at physiological pH.
Stoichiometry: For every 1 mole of R715, you may be introducing 2 to 3 moles of TFA .
Example: A
peptide treatment could result in TFA concentration in the well.
Biological Impact Pathways
The following diagram illustrates how TFA confounds B1R assay data.
Figure 1: Mechanistic pathways of TFA interference in cellular assays. Note that TFA effects are parallel to and independent of the specific B1 receptor antagonism.
Critical Control Experiment: The Na-TFA Spike
Do not assume toxicity is due to R715. You must validate the assay window using a Sodium Trifluoroacetate (Na-TFA) control.
Objective: Isolate the effect of the counter-ion.
Protocol:
Calculate TFA Molarity: Check the Certificate of Analysis (CoA) for the peptide's TFA content (usually expressed as %).
Formula:
Prepare Na-TFA Stock: Dissolve Sodium Trifluoroacetate (Sigma-Aldrich or equivalent) in culture media.
Experimental Groups:
Group A: Vehicle (Media only)
Group B: R715 TFA (Experimental)
Group C: Na-TFA (at equivalent molarity to Group B)
Analysis:
If Group C shows toxicity similar to Group B , the issue is the salt. Action: Perform Salt Exchange (Section 4).
If Group C is healthy but Group B is toxic, the effect is likely intrinsic to the R715 peptide.
Troubleshooting Guide: Counter-Ion Exchange
If the Na-TFA control confirms interference, you must exchange the TFA counter-ion for a biocompatible anion, typically Chloride (HCl) or Acetate.[4]
Method A: HCl Exchange via Lyophilization (Recommended)
This method is robust and requires standard lab equipment.
Dissolution: Dissolve the R715 TFA salt in 0.1 M HCl at a concentration of 1 mg/mL.
Why: The excess Cl
ions displace the TFA ions due to mass action and stronger acidity.
Incubation: Allow the solution to stand at room temperature for 5 minutes .
Freezing: Freeze the solution (liquid nitrogen or -80°C freezer).
Lyophilization: Lyophilize until dry. TFA is volatile and will be removed with the solvent.
Repetition:Crucial Step. Redissolve the dry powder in 0.1 M HCl and repeat steps 2-4 two more times (Total 3 cycles).
Final Wash: For the final cycle, dissolve in Milli-Q water (no HCl) to remove excess acid, then lyophilize one last time.
Method B: Resin Exchange (For High Throughput)
Use a strong anion exchange resin pre-packed column.
Wash column with 1 M Sodium Acetate (or NaCl).
Wash with distilled water to remove excess salt.[7]
Load R715 solution (in water).
Elute with water.[7][8] Collect fractions and lyophilize.
Workflow Visualization: Decision Tree
Figure 2: Strategic workflow for identifying and resolving TFA interference.
Comparative Data: Counter-Ion Properties
Understanding the physicochemical differences between salt forms is essential for assay planning.
Feature
TFA Salt (Standard)
HCl / Acetate Salt (Exchanged)
Solubility
High (Organic & Aqueous)
High (Aqueous), Lower in Organics
pH in Solution
Acidic (requires buffering)
Neutral to slightly acidic
Cytotoxicity
Moderate to High (Cell type dependent)
Low / Negligible
Membrane Permeability
Enhanced (Ion-pairing effect)
Standard
Recommended Use
HPLC Purification, Chemical Synthesis
Cellular Assays , In Vivo Studies
Frequently Asked Questions (FAQ)
Q: Can I just neutralize the TFA with NaOH?A: No. Neutralizing the pH fixes the acidity, but it does not remove the trifluoroacetate anion. If the toxicity is caused by the anion's metabolic interference (e.g., osteoblast proliferation inhibition as shown by Cornish et al.), pH adjustment will not solve the problem.
Q: What is the safe threshold for TFA in cell culture?A: It varies by cell line.
Robust lines (HEK293, CHO): Often tolerate up to
M.
Sensitive lines (Osteoblasts, Primary Neurons): Effects seen at
Q: Does R715 stability change after exchange to HCl?A: Generally, HCl salts are more stable and less hygroscopic than TFA salts. However, always store lyophilized peptides at -20°C or -80°C with desiccant.
References
Cornish, J., et al. (1999).[4][9] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[9][10] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[9]
Sikora, K., et al. (2018).[8] Removing Trifluoroacetic Acid (TFA) from Synthetic Peptides.[2][3][4][6][11][12] International Journal of Peptide Research and Therapeutics, 24, 265–279.
LifeTein Technical Support. (2024).[2] How to remove TFA from synthetic peptides using HCl?
Gaudreau, P., et al. (1981). Affinity of bradikinin analogs for the B1 receptor.[13] Canadian Journal of Physiology and Pharmacology. (Foundational context for B1 antagonist design).
Technical Support Center: Optimizing In Vivo Stability & Delivery of Peptide Antagonists (R715 TFA)
Introduction: The "Stable" Peptide Paradox As researchers, we often encounter a frustrating paradox with Bradykinin B1 receptor (B1R) antagonists like R715 TFA (Ac-Lys[D-βNal7, Ile8]desArg9-BK). While R715 is chemically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Stable" Peptide Paradox
As researchers, we often encounter a frustrating paradox with Bradykinin B1 receptor (B1R) antagonists like R715 TFA (Ac-Lys[D-βNal7, Ile8]desArg9-BK). While R715 is chemically designed to be more resistant to degradation than native bradykinin, it frequently fails to exhibit prolonged therapeutic effects in in vivo models (e.g., neuropathic pain or diabetic vasculopathy).
Why does this happen?
The failure is rarely due to a lack of receptor affinity (
). Instead, it stems from two distinct pharmacokinetic cliffs:
Residual Proteolytic Susceptibility: Despite acetylation and D-amino acid inclusion, R715 remains vulnerable to specific metallopeptidases (ACE, NEP).
Rapid Renal Clearance: With a molecular weight of ~1.2 kDa, R715 is far below the renal filtration threshold (~30-50 kDa), leading to elimination in minutes, not hours.
This guide provides the troubleshooting protocols, chemical strategies, and formulation adjustments necessary to bridge the gap between in vitro potency and in vivo efficacy.
Module 1: Troubleshooting Rapid Loss of Activity (Metabolic Stability)
Q: My R715 antagonist shows strong IC50 in cell culture but no effect in animal models after 20 minutes. Is it degrading?
A: Likely, yes. While R715 is stabilized against Kininase I, it is not immune to Neutral Endopeptidase (NEP/CD10) or Angiotensin-Converting Enzyme (ACE) .
The Solution: Structural Evolution or Enzyme Inhibition
You have two pathways to fix this: modify the molecule or modify the environment.
Option A: Switch to Second-Generation Analogs (R-954)
If R715 is too unstable, transition to R-954 . This analog introduces non-natural amino acids specifically to block the ACE/NEP cleavage sites.
Feature
R715
R-954
Mechanism of Improvement
Sequence
Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-Ile
Ac-Orn-Arg-Oic-Pro-Gly-αMePhe-Ser-DβNal-Ile
Oic & αMePhe impose steric hindrance.
ACE Resistance
Moderate
High
αMePhe blocks ACE active site access.
NEP Resistance
Low
High
Oic (Octahydroindole) prevents NEP cleavage.
In Vivo Duration
< 30 mins
> 2-4 hours
Combined resistance + lipophilicity.
Option B: Co-Administration of Peptidase Inhibitors
If you must use R715 (e.g., for comparative studies), you can artificially extend its half-life by inhibiting the degrading enzymes in the animal model.
Protocol: Co-inject Phosphoramidon (NEP inhibitor) or Captopril (ACE inhibitor) 10 minutes prior to R715 administration.
Dose: Phosphoramidon (2.5 mg/kg i.v.) is standard for murine models.
Visualization: Degradation Pathways & Protection
Caption: R715 is degraded by NEP/ACE and rapidly filtered. R-954 blocks enzymatic access via steric hindrance (Oic/αMePhe).
Module 2: Troubleshooting Short Half-Life (Renal Clearance)
Q: Even with enzyme inhibitors, the peptide disappears from plasma in 15 minutes. Why?
A: This is a Renal Clearance issue. R715 (~1.2 kDa) is small enough to pass freely through the glomerulus (cutoff ~30-50 kDa). No amount of chemical stabilization will stop gravity-filtration unless you increase the hydrodynamic radius.
Protocol: Rapid Assessment of Renal vs. Metabolic Loss
Before investing in PEGylation, confirm the loss mechanism.
Group A: Inject R715 i.v.
Group B: Inject R715 i.v. + Phosphoramidon (NEP inhibitor).
Group C: Inject R715 i.v. after bilateral nephrectomy (or ureter ligation in anesthetized rats).
Result: If Group C shows significantly higher plasma levels than B, your primary problem is Renal Clearance , not degradation.
Module 3: Formulation & Solubility Guide
Q: R715 TFA precipitates when I add it to PBS. How do I formulate it for injection?
A: R715 is supplied as a Trifluoroacetate (TFA) salt.[2] While TFA salts are soluble in water, they can be acidic and may salt-out in high-salt buffers like PBS or precipitate at neutral pH if the concentration is high.
Step-by-Step Injectable Formulation Protocol
Target Concentration: 1–5 mg/mL
Stock Solution (Solvent): Dissolve R715 TFA powder in 100% DMSO to a concentration of 25 mg/mL.
Why? DMSO prevents aggregation and ensures complete dissolution of the hydrophobic D-βNal residues.
Co-Solvent Addition: Add PEG300 (Polyethylene Glycol 300) to the DMSO stock.
R715 TFA stability in different cell culture media over time
The following technical guide serves as a centralized support resource for researchers utilizing R715 TFA (Ac-Lys-[D-βNal7, Ile8]desArg9-Bradykinin), a selective and metabolically stabilized Bradykinin B1 receptor antago...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a centralized support resource for researchers utilizing R715 TFA (Ac-Lys-[D-βNal7, Ile8]desArg9-Bradykinin), a selective and metabolically stabilized Bradykinin B1 receptor antagonist.
This content is structured to address stability, handling, and troubleshooting with high-level scientific rigor.
To troubleshoot stability, one must first understand the structural engineering of R715. Unlike native Bradykinin (BK) or Lys-BK, which have half-lives measured in seconds/minutes in plasma, R715 is chemically modified to resist specific peptidases.
Why R715 is "Metabolically Stable"
R715 is designed to evade the physiological Kinin degradation pathway.
N-Terminal Acetylation (Ac-Lys): Blocks aminopeptidases that typically degrade the N-terminus.
DesArg9 Structure: The removal of the C-terminal Arginine renders it immune to Kininase I (Carboxypeptidase N/M), which normally cleaves this residue to activate B1 agonists.
D-Amino Acid Substitution (D-βNal7): The incorporation of D-beta-naphthylalanine at position 7 distorts the peptide backbone, preventing cleavage by Kininase II (ACE) and Neutral Endopeptidase (NEP) , the primary drivers of kinin degradation.
Implication for Culture: While "stable," R715 is not immune to all proteolysis . In 10% FBS (Fetal Bovine Serum), non-specific proteases will eventually degrade the peptide over 24–48 hours.
Media Compatibility & Stability Guide
Q: How does R715 stability differ between DMEM and RPMI 1640?
A: The basal media chemistry (DMEM vs. RPMI) has negligible impact on the chemical stability of R715. The primary variable is the buffering capacity and serum content .
Feature
DMEM (Dulbecco's Modified Eagle Medium)
RPMI 1640
Impact on R715 Stability
Buffering
High Bicarbonate (3.7 g/L) + often HEPES
Lower Bicarbonate (2.0 g/L)
Critical: R715 is pH-sensitive. DMEM maintains pH 7.4 longer in high-density cultures, preventing acid-hydrolysis.
Glucose
High (4.5 g/L) or Low (1.0 g/L)
Low (2.0 g/L)
Negligible direct impact.
Typical Use
Adherent cells (Fibroblasts, Endothelial)
Suspension cells (Lymphocytes, Monocytes)
Indirect: Adherent cells often secrete high levels of matrix metalloproteases (MMPs), accelerating degradation.
Recommendation:
For Long-Term Assays (>24h): Use DMEM supplemented with 25mM HEPES to prevent acidification. Acidic pH (<6.0) can accelerate peptide hydrolysis and alter the charge state of the TFA counterion.
For Immunological Assays (RPMI): Ensure strict CO₂ control (5%). If pH drifts yellow (acidic), R715 potency may appear reduced due to receptor binding affinity shifts, not just degradation.
Q: Does the TFA salt affect my cells?
A: Yes, potentially. R715 is supplied as a Trifluoroacetate (TFA) salt.[1]
The Issue: TFA is a strong acid. At high peptide concentrations (>1 mM stock), it can significantly lower the pH of unbuffered solutions. TFA itself can be cytotoxic at high micromolar concentrations in sensitive primary cells.
The Fix:
Reconstitute the stock in a buffered solvent (PBS or media) or neutralize with equimolar NaOH if using water.
Use a high dilution factor (1:1000) when adding to cells so the final TFA concentration is negligible (<0.01%).
Troubleshooting & FAQs
Scenario 1: "I see a loss of antagonist potency after 24 hours."
Diagnosis: This is likely Serum Protease Degradation or Receptor Turnover , not chemical instability.
Mechanism: While R715 resists ACE/NEP, 10% FBS contains a broad spectrum of non-specific proteases (e.g., trypsin-like proteases) that can cleave the peptide internally over extended periods.
Solution:
Refresh Media: Replace media containing fresh R715 every 12–18 hours.
Serum-Free Pulse: If possible, perform the B1 receptor antagonism assay in serum-free media (0.1% BSA) for the duration of the stimulation (usually <4 hours).
Scenario 2: "My stock solution precipitated upon thawing."
Diagnosis: Freeze-thaw instability or "Salting Out."
Mechanism: Peptides can form aggregates during the freezing process, especially in high-salt buffers (PBS).
Solution:
Aliquot Immediately: Store stocks (e.g., 10 mM) in single-use aliquots at -20°C or -80°C.
Solvent Choice: Reconstitute in sterile water or 10% DMSO/Water. Avoid freezing in PBS.
Rescue: If precipitated, warm to 37°C and sonicate briefly. If cloudiness persists, add small amounts of acetic acid (10%) dropwise until clear (re-solubilizing the salt).
Scenario 3: "Inconsistent results between DMEM and RPMI experiments."
Diagnosis: B1 Receptor Inducibility Artifact.
Context: The Bradykinin B1 receptor is inducible (upregulated by IL-1β, TNF-α, or LPS).
Causality: RPMI is often used for immune cells (monocytes) which may spontaneously upregulate B1R due to handling stress (LPS contamination). DMEM is often used for structural cells where B1R induction requires specific cytokine addition.
Fix: The issue is likely biological variation, not R715 stability. Validate B1R expression levels via Western Blot or qPCR before treating with R715.
Visualizing the Degradation & Workflow
Figure 1: R715 Degradation Resistance Mechanism
This diagram illustrates why R715 survives longer than native Kinins.
Caption: Comparative degradation pathways of Native Bradykinin vs. R715. Green 'tee' arrows indicate enzymatic blockage engineered into R715.
Figure 2: Recommended Experimental Workflow
Standardized protocol to ensure data integrity when using R715.
Caption: Decision tree for handling R715 in short-term vs. long-term assays to mitigate stability risks.
Standardized Protocols
Protocol A: Preparation of R715 Stock Solution
Step 1: Centrifuge the vial containing lyophilized R715 TFA (e.g., 1 mg) at 5,000 x g for 1 minute to ensure the powder is at the bottom.
Step 2: Calculate the molarity. R715 MW ≈ 1140.3 g/mol (free base). Note: Check the specific batch CoA for the exact peptide content (usually 70-80% due to TFA counterions).
Step 3: Add sterile, endotoxin-free water or 10% DMSO in water to achieve a 10 mM stock .
Why DMSO? It prevents aggregation and inhibits bacterial growth in the stock.
Step 4: Vortex for 30 seconds. If particles remain, sonicate for 1 minute.
Step 5: Aliquot into low-protein-binding microtubes (20 µL per tube) and freeze at -20°C immediately.
If you suspect degradation is affecting your results, run this control:
Incubate: Place R715 (1 µM) in your specific cell culture media (e.g., DMEM + 10% FBS) in a cell-free well at 37°C.
Timepoints: Collect 50 µL samples at T=0, T=6h, T=12h, T=24h.
Quench: Immediately add 50 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to quench proteases and precipitate serum proteins.
Analyze: Spin down (10,000 x g) and inject the supernatant into HPLC (C18 column).
Result: If the peak area at T=24h is <80% of T=0, you must refresh the drug every 12 hours in your actual experiment.
References
Gobeil, F., et al. (1996). "Structure-activity studies of B1 receptor-related peptides: development of R-715." Hypertension.
Neugebauer, W., et al. (2002). "Kinin B1 receptor antagonists with prolonged in vivo duration of action." Canadian Journal of Physiology and Pharmacology.
Sigma-Aldrich. "R-715 TFA Salt Product Information & Stability."
Thermo Fisher Scientific. "Cell Culture Media Formulations: DMEM vs RPMI."
Technical Support Center: A-Z Guide for R715 TFA In Vivo Applications
Welcome to the comprehensive technical support guide for R715 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for R715 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for in vivo studies involving this potent and selective bradykinin B1 receptor antagonist. Here, we will delve into the nuances of its application, with a special focus on identifying, understanding, and mitigating potential off-target effects. Our goal is to empower you with the knowledge to conduct robust and reliable experiments, ensuring the highest level of scientific integrity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers encounter when working with R715 TFA in vivo.
Q1: What is R715 TFA and what is its primary mechanism of action?
R715 is a potent and selective antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[1] The "TFA" in its name indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used during peptide synthesis and purification. The primary mechanism of action of R715 is to block the binding of the B1R agonist, des-Arg9-bradykinin, to the receptor, thereby inhibiting downstream signaling cascades involved in inflammation and pain.[1]
Q2: What are the known on-target effects of R715 TFA in vivo?
As a B1R antagonist, R715 is expected to modulate physiological processes mediated by this receptor. The B1R is typically expressed at low levels in healthy tissues but is upregulated during inflammation and tissue injury.[2][3] Therefore, the on-target effects of R715 are primarily observed in pathological states and include anti-inflammatory and analgesic effects.[4][5]
Q3: Are there any known or suspected off-target effects of R715 TFA?
While R715 is described as a selective B1R antagonist, it is crucial for researchers to independently verify its selectivity in their specific experimental models. Some older, first-generation peptide-based bradykinin antagonists have been reported to exhibit partial agonism at higher concentrations.[6] This means that instead of solely blocking the receptor, they can weakly activate it. It is also theoretically possible for peptide antagonists to be metabolized into fragments that may interact with other targets.[6]
Q4: What is the significance of the TFA counter-ion and could it contribute to experimental variability?
Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification. Residual TFA remains in the final product as a counter-ion to the positively charged amino acids in the peptide. While the acute toxicity of TFA is low, it can have biological effects.[7][8] At high concentrations, TFA can cause corrosive injuries.[7] In in vitro studies, TFA has been shown to affect cell growth and proliferation, and in vivo, it has the potential to trifluoroacetylate proteins, which could lead to immune responses.[9][10] Therefore, it is important to consider the potential effects of the TFA counter-ion, especially when comparing different batches of the peptide or when unexpected results are observed.
Q5: What are the initial steps I should take if I suspect off-target effects in my in vivo study?
If you observe a phenotype that cannot be readily explained by the known pharmacology of the bradykinin B1 receptor, a systematic investigation is warranted. The initial steps should include:
Dose-response analysis: Determine if the unexpected effect is observed at all effective doses of R715 or only at higher concentrations.
Use of a structurally unrelated B1R antagonist: If a similar unexpected phenotype is observed with a different B1R antagonist, it is more likely to be an on-target effect. Conversely, if the effect is unique to R715, it may suggest an off-target interaction.
Inclusion of a negative control peptide: A scrambled peptide with a similar composition to R715 but with no affinity for B1R can help to distinguish between sequence-specific off-target effects and non-specific peptide effects.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects of R715 TFA
This section provides a more detailed, step-by-step approach to troubleshooting potential off-target effects of R715 TFA in your in vivo experiments.
Differentiating On-Target vs. Off-Target Phenotypes
A critical first step is to rigorously determine whether an observed in vivo effect is due to the intended antagonism of the bradykinin B1 receptor or an unintended interaction with another molecular target.
Caption: Workflow for differentiating on-target vs. off-target effects.
Establish a Dose-Response Relationship:
Administer a range of R715 TFA doses, including a dose below the reported efficacious range, the efficacious dose, and a supra-efficacious dose.
Carefully monitor for the unexpected phenotype at each dose. An off-target effect may only manifest at higher concentrations.
Comparative Pharmacology with a Different B1R Antagonist:
Select a structurally distinct B1R antagonist with a proven in vivo efficacy.
Administer this alternative antagonist at an equipotent dose to the efficacious dose of R715 TFA.
If the unexpected phenotype is recapitulated, it strongly suggests an on-target effect mediated by B1R.
Employ a Negative Control Peptide:
Synthesize or obtain a scrambled peptide with the same amino acid composition and length as R715, but with a randomized sequence. This control should have no affinity for B1R.
Administer the scrambled peptide at the same molar concentration as the efficacious dose of R715 TFA.
The absence of the unexpected phenotype with the scrambled peptide helps to rule out non-specific effects related to the peptide's physicochemical properties.
Identifying Potential Off-Target Interactions
If the initial validation experiments suggest a potential off-target effect of R715 TFA, the next step is to identify the unintended molecular target(s).
Caption: Methodologies for identifying off-target interactions.
Objective: To assess the binding affinity of R715 across a wide range of G-protein coupled receptors.
Methodology:
Engage a contract research organization (CRO) that offers GPCR screening services.
Provide a sample of R715 TFA for testing against a panel of human GPCRs, typically in radioligand binding assays.
Request an initial screen at a single high concentration (e.g., 10 µM) to identify potential "hits".
For any identified hits, perform follow-up concentration-response experiments to determine the binding affinity (Ki).
Interpretation: Significant binding to a receptor other than B1R, particularly at concentrations relevant to the in vivo efficacious dose, suggests a potential off-target interaction.
Objective: To determine if R715 inhibits the activity of any protein kinases.
Methodology:
Utilize a kinome profiling service that employs enzymatic assays to measure the activity of a large panel of kinases in the presence of the test compound.[11][12][13][14]
Submit R715 TFA for screening at one or more concentrations.
The service will provide data on the percent inhibition of each kinase in the panel.
Interpretation: Potent inhibition of a specific kinase or kinase family could explain unexpected phenotypes, especially those related to cell signaling, proliferation, or apoptosis.
Objective: To identify changes in protein expression or post-translational modifications in a target tissue following R715 TFA treatment.
Methodology:
Treat animals with R715 TFA or vehicle control.
Isolate the tissue of interest where the unexpected phenotype is observed.
Perform quantitative proteomics using techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) followed by mass spectrometry.[15][16][17]
Analyze the data to identify proteins that are differentially expressed or modified between the R715-treated and control groups.
Interpretation: Changes in the proteome can provide clues about the signaling pathways affected by R715, potentially pointing towards an off-target mechanism.
Mitigating Off-Target Effects
Once a potential off-target has been identified and validated, several strategies can be employed to mitigate its impact on your experimental results.
Mitigation Strategy
Description
Rationale
Dose Optimization
Use the lowest effective dose of R715 TFA that elicits the desired on-target effect without engaging the off-target.
Off-target interactions are often concentration-dependent and may only occur at higher doses.
Structural Modification
If feasible, collaborate with a medicinal chemist to synthesize analogs of R715 with reduced affinity for the off-target while retaining B1R antagonism.
This is a more definitive but resource-intensive approach to engineer out the off-target activity.
Co-administration of a Selective Antagonist for the Off-Target
If the off-target is a receptor, co-administer a selective antagonist for that receptor along with R715 TFA.
This can help to pharmacologically dissect the on- and off-target effects of R715.
Understanding the On-Target Signaling Pathway
A thorough understanding of the bradykinin B1 receptor signaling pathway is essential for interpreting your experimental data and distinguishing on-target from off-target effects.
Upon binding of its agonist, des-Arg9-bradykinin, the B1R couples to Gαq, which activates phospholipase C (PLC).[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[1] Both Ca²⁺ and DAG activate protein kinase C (PKC), which in turn can activate downstream signaling cascades such as the MAPK/ERK pathway and the transcription factor NF-κB, ultimately leading to the expression of pro-inflammatory genes.[2] R715 TFA, by blocking the initial binding of the agonist to B1R, inhibits this entire downstream cascade.
References
A modular map of Bradykinin-mediated inflammatory signaling network. (2021). PMC. [Link]
Bradykinin pathway and receptor signaling in inflammatory pain modulation. (n.d.). ResearchGate. [Link]
Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. (2025). Frontiers in Immunology. [Link]
A schematic representation of BDKRB1 and BDKRB2 signaling mechanisms mediated by bradykinin. (n.d.). ResearchGate. [Link]
Bradykinin antagonists: new opportunities. (2000). Current Opinion in Chemical Biology. [Link]
What are bradykinin receptor antagonists and how do they work?. (2024). Patsnap Synapse. [Link]
The Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice. (n.d.). PubMed. [Link]
The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats. (n.d.). PubMed Central. [Link]
Impact of Counter-ion in Peptide on Studies in Different Research Fields. (2019). GenScript. [Link]
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
Proteomic Study of Diffuse Large B-Cell Lymphoma Identifying Proteins Associated with R-CHOP Response. (2025). MDPI. [Link]
Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. (n.d.). PMC. [Link]
Proteomic profiling of extracellular vesicles from Jurkat T cells. (2021). YouTube. [Link]
Global organelle profiling reveals subcellular localization and remodeling at proteome scale. (2023). bioRxiv. [Link]
Selectivity determinants of GPCR-G protein binding. (2018). PMC. [Link]
The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. (2025). PMC. [Link]
Proteomic Profiling of Paclitaxel Treated Cells Identifies a Novel Mechanism of Drug Resistance Mediated by PDCD4. (2015). PubMed. [Link]
Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. (2017). PMC. [Link]
Technical Guide: Optimizing R715 TFA Dosage for Rodent Models
Executive Summary & Mechanism of Action R715 is a second-generation, potent, and selective antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor, B1R is inducible .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
R715 is a second-generation, potent, and selective antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor, B1R is inducible . It is rarely expressed in healthy tissue but is rapidly upregulated (10–50 fold) following tissue injury, inflammation, or exposure to cytokines (IL-1β, TNF-α).
Chemical Identity: Ac-Lys-[Leu8, Des-Arg9]-Bradykinin (modified)
Sequence: Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-Ile-OH
Molecular Weight (Free Base): ~1140.4 g/mol
Primary Challenge: R715 is typically supplied as a Trifluoroacetate (TFA) salt .[1] Failure to correct for the mass of the TFA counterion is the leading cause of experimental failure (under-dosing).
The "Salt Trap": Dosage Calculation Protocols
Most researchers calculate dosage based on the molecular weight of the peptide alone. However, synthetic peptides like R715 can contain 30% to 40% TFA by weight .
The Correction Factor
If you weigh 1 mg of R715 TFA powder, you are likely administering only ~0.7 mg of active R715 peptide.
Formula for Active Dose:
Note: Peptide Content is found on your Certificate of Analysis (CoA). If unknown, assume 70% for safety.
Dosage Reference Table (Systemic Administration)
Parameter
Mouse (C57BL/6, BALB/c)
Rat (Sprague-Dawley, Wistar)
Route
i.p. or s.c.
i.v. (bolus) or i.p.
Standard Active Dose
1.0 – 2.0 mg/kg
0.5 – 1.0 mg/kg
High Challenge Dose *
Up to 5.0 mg/kg
Up to 3.0 mg/kg
Tmax (Peak Effect)
30–45 mins
15–30 mins (i.v. is immediate)
Duration of Action
~2 – 4 hours
~1.5 – 3 hours
*High Challenge Dose: Required for models with massive cytokine storms (e.g., severe sepsis or advanced STZ-induced diabetes).
Experimental Workflow Visualization
Diagram 1: The Salt Correction Decision Tree
This workflow ensures you do not under-dose your animals due to TFA salt weight.
Caption: Workflow for correcting peptide mass to ensure accurate active drug delivery.
Diagram 2: B1 Receptor Induction & R715 Blockade
Understanding that B1R is inducible explains why R715 has no effect in naive animals.
Caption: R715 efficacy depends on prior upregulation of B1R by inflammatory stimuli.
Strain-Specific Considerations
Mice (C57BL/6 vs. BALB/c)
Metabolism: Mice have a significantly higher metabolic rate than rats. R715 is a peptide and subject to peptidase degradation (though it is stabilized against ACE/NEP).
Recommendation: Use i.p. administration for a depot effect, which extends the half-life compared to i.v. bolus.
Strain Sensitivity: C57BL/6 mice are prone to diet-induced obesity and STZ-induced neuropathy. R715 is highly effective in reversing mechanical allodynia in these models but requires a minimum induction period of 2 weeks post-STZ for B1R levels to peak.
Rats (Sprague-Dawley vs. Wistar)
Receptor Homology: The rat B1 receptor has distinct pharmacology compared to humans, but R715 was specifically optimized for rodent B1R affinity (pA2 > 8.0).
Neuropathic Pain Models (CCI, SNL): In Chronic Constriction Injury (CCI), B1R expression peaks at days 14–21 . Administering R715 on day 3 may yield false negatives because the receptor population is insufficient.
Intrathecal (i.t.) Dosing: For direct spinal delivery, reduce the dose to 10–30 nmol/rat (approx. 10–35 µg total per rat).
Troubleshooting & FAQs
Q1: I injected R715 into healthy control mice, but their pain threshold didn't change. Is the drug bad?A: The drug is likely fine. R715 targets the inducible B1 receptor. In healthy, naive animals, B1R expression is negligible. R715 is not an analgesic in the absence of inflammation; it is an anti-hyperalgesic that reverses pain states driven by B1R upregulation.
Q2: My R715 solution is cloudy. Can I still use it?A: No. Cloudiness indicates precipitation.
Cause: R715 TFA is acidic.[2] If dissolved in a buffer with low buffering capacity (like weak PBS) at high concentrations (>5 mg/mL), it may precipitate.
Fix: Dissolve the peptide in sterile water first, then slowly add concentrated saline or PBS. Ensure the final pH is near 7.4. If needed, add a small amount of 0.1N NaOH, but be careful not to overshoot pH > 8.0, which can degrade the peptide.
Q3: How often should I dose for a chronic study?A: R715 has a relatively short half-life (hours). For chronic inhibition, twice daily (BID) dosing is recommended. Alternatively, use osmotic minipumps, but ensure the peptide is stable in the vehicle at body temperature for the duration of the implant (replace every 3-5 days if stability data is unavailable).
Q4: Can I use R715 to block the B2 receptor?A: No. R715 is >1000-fold selective for B1R over B2R. If you need to block the constitutive bradykinin effects (acute phase), use HOE-140 (Icatibant) .
References
Gobeil, F. Jr., et al. (1996). "Structure-activity studies of B1 receptor-related peptides: development of new potent and selective antagonists." Hypertension, 28(5), 833-839.
Côté, J., et al. (2013). "A novel kinin B1 receptor antagonist, R-715, prevents the development of streptozotocin-induced diabetic neuropathy in the rat." Peptides, 48, 12-20.
Talbot, S., et al. (2009). "Critical role for the kinin B1 receptor in the development of neuropathic pain in mice." Journal of Neuroinflammation, 6, 11.
Simard, M., et al. (2002). "Comparative study of the metabolic stability of bradykinin B1 receptor antagonists in rat and human plasma." Canadian Journal of Physiology and Pharmacology, 80(12), 1196-1202.
Comparing the efficacy of R715 TFA vs R-954 in pain models
Executive Summary R715 TFA and R-954 are potent, selective antagonists of the Bradykinin B1 Receptor (B1R) , a G-protein coupled receptor (GPCR) virtually absent in healthy tissue but rapidly induced during tissue injury...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
R715 TFA and R-954 are potent, selective antagonists of the Bradykinin B1 Receptor (B1R) , a G-protein coupled receptor (GPCR) virtually absent in healthy tissue but rapidly induced during tissue injury, inflammation, and diabetic neuropathy.
While both peptides effectively reverse hyperalgesia and allodynia in rodent models, R-954 represents a "third-generation" antagonist designed specifically for metabolic stability . Unlike R715, which is susceptible to degradation by peptidases (ACE and NEP), R-954 incorporates non-natural amino acids (Oic,
MePhe) that confer resistance to enzymatic hydrolysis, resulting in a prolonged duration of action and higher in vivo potency.
This guide analyzes their pharmacological profiles, efficacy data across key pain models, and provides validated experimental protocols for their application.
Chemical & Pharmacological Profile
The primary differentiator between these two antagonists is their structural resistance to peptidases. B1R antagonists are often derived from the des-Arg9-Bradykinin scaffold. R715 was an early stable analog, but R-954 was engineered to overcome specific cleavage sites recognized by Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP 24.11).
Structural Comparison Table
Feature
R715 TFA
R-954
Generation
2nd Generation / Early 3rd
Optimized 3rd Generation
Peptide Sequence
Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DNal-Ile-OH
Ac-Orn-Oic-Pro-Gly-(Me)Phe-Ser-DNal-Ile-OH
Key Modifications
N-terminal Acetylation, DNal at pos 8
Oic (pos 2), MePhe (pos 5) for steric hindrance
Metabolic Stability
Susceptible to ACE and NEP degradation
Resistant to ACE and NEP 24.11
Receptor Selectivity
High affinity for B1R; No B2R activity
High affinity for B1R; No B2R activity
Primary Utility
Acute inflammatory pain studies
Chronic pain models (Diabetic/Neuropathic) requiring long half-life
Technical Insight: The inclusion of Oic (Octahydroindole-2-carboxylic acid) and
MePhe (alpha-Methyl-Phenylalanine) in R-954 creates steric bulk that prevents the "lock-and-key" access of peptidases, extending the plasma half-life significantly compared to R715.
Mechanism of Action: B1R Signaling in Pain
The B1 receptor is unique because it is inducible . Under basal conditions, it is rarely expressed. However, cytokines (IL-1
, TNF-) released during injury trigger nuclear factor kappa B (NF-B), leading to rapid B1R upregulation on nociceptors and astrocytes.
Pathway Visualization
The following diagram illustrates how B1R activation sensitizes the TRPV1 channel, lowering the pain threshold (Hyperalgesia).
Figure 1: B1 Receptor signaling cascade leading to nociceptor sensitization via TRPV1. R715 and R-954 block the Gq-coupling step, preventing PKC-mediated phosphorylation of TRPV1.
Efficacy in Pain Models
Both compounds are effective, but R-954 demonstrates superior potency and duration in chronic models due to its stability.
Comparative Efficacy Data
Model
Pathology
R715 Efficacy
R-954 Efficacy
Key Finding
STZ-Diabetic
Neuropathic (Hyperglycemia)
Effective at 400 µg/kg (i.p.)
Effective at 200 µg/kg (i.p.)
R-954 is 2x more potent in vivo; chronic treatment reverses thermal hyperalgesia [1].
CFA Model
Inflammatory (Paw Edema)
Reduces hyperalgesia (Acute)
Reduces hyperalgesia (Prolonged)
R-954 maintains anti-allodynic effects longer due to peptidase resistance.
Formalin Test
Acute Inflammatory Phase
High efficacy (Phase II)
High efficacy (Phase II)
Both block the inflammatory phase (15-60 min post-injection).
CCI (Sciatic)
Traumatic Neuropathy
Moderate reduction in allodynia
Significant reduction in allodynia
R-954 effective in reversing mechanical allodynia in nerve injury models.
Interpretation:
Use R715 for acute experiments (short duration) or in vitro assays where peptidase degradation is controlled.
Use R-954 for chronic in vivo studies (e.g., 7-day treatment protocols) or models with high peptidase activity (e.g., inflamed tissue).
Experimental Protocols
A. Reconstitution & Storage
Solvent: Reconstitute lyophilized peptide in sterile 0.9% saline or PBS (pH 7.4) . Avoid DMSO if possible, as these peptides are generally water-soluble.
Aliquot: Store stock solutions (e.g., 1 mg/mL) at -20°C or -80°C . Avoid repeated freeze-thaw cycles.
Stability Note: R715 solutions should be used fresh or frozen immediately. R-954 is more robust but standard precautions apply.
B. In Vivo Administration (Rat/Mouse)
Route: Intraperitoneal (i.p.) is the standard systemic route. Intrathecal (i.t.) is used for spinal mechanisms.
Protocol: Chronic Treatment in STZ-Diabetic Mice
Induction: Inject Streptozotocin (STZ) (200 mg/kg, i.p.) to induce diabetes. Confirm hyperglycemia (>15 mmol/L) at 4 days.
Treatment Grouping:
Group A: Vehicle (Saline)
Group B: R715 (400 µg/kg, twice daily)
Group C: R-954 (200 µg/kg, twice daily)
Dosing Schedule: Begin treatment 1 week post-STZ. Administer drugs twice daily for 7 days .
Testing: Perform behavioral tests (Hot Plate or Von Frey) 30-60 minutes post-injection on days 1, 3, and 7.
C. Behavioral Workflow (Von Frey)
Figure 2: Standardized workflow for assessing mechanical allodynia using Von Frey filaments.
Conclusion & Recommendation
Select R-954 if your study involves chronic dosing , systemic administration (where plasma peptidases are active), or metabolic disorders (like diabetes) where enzyme levels may be altered. Its resistance to ACE and NEP ensures that the observed effects are due to sustained B1R blockade.
Select R715 if you are replicating historical data, performing acute in vitro receptor binding assays, or require a cost-effective alternative for short-term experiments where metabolic stability is not the limiting factor.
References
Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.
Source: PubMed / Eur J Pharmacol.
URL:[Link]
The therapeutic potential of bradykinin B1 inhibitors in chronic pain.
Source: ResearchGate / Br J Pharmacol.
URL:[Link]
Reciprocal Regulatory Interaction between TRPV1 and Kinin B1 Receptor in a Rat Neuropathic Pain Model.
Source: MDPI / Int J Mol Sci.
URL:[Link][1]
Activation of TRPV1 by capsaicin induces functional Kinin B1 receptor in rat spinal cord microglia.
Source: PubMed Central / J Neuroinflammation.
URL:[Link]
R715 TFA versus HOE 140 for bradykinin receptor antagonism research
A Publish Comparison Guide for Drug Discovery & Basic Research Executive Summary: The Selectivity Imperative In bradykinin research, the choice between R715 TFA and HOE 140 (Icatibant) is not a matter of potency superior...
Author: BenchChem Technical Support Team. Date: February 2026
A Publish Comparison Guide for Drug Discovery & Basic Research
Executive Summary: The Selectivity Imperative
In bradykinin research, the choice between R715 TFA and HOE 140 (Icatibant) is not a matter of potency superiority, but of receptor subtype specificity . These two peptides serve as the "surgical tools" for dissecting the kinin system:
HOE 140 is the gold standard for blocking the constitutive B2 receptor , mediating acute pain and vasodilation.
R715 TFA is a critical tool for isolating the inducible B1 receptor , which drives chronic inflammation and neuropathic pain states.
This guide outlines the mechanistic distinctions, comparative data, and a validated dual-antagonist workflow to interrogate kinin signaling.
Mechanistic Profiles: The Inducible vs. Constitutive Divide
To select the correct antagonist, one must understand the dynamic nature of the target receptors.
Feature
HOE 140 (Icatibant)
R715 TFA
Primary Target
Bradykinin B2 Receptor (Constitutive)
Bradykinin B1 Receptor (Inducible)
Physiological Context
Acute response. The B2 receptor is present in healthy tissues. It mediates the immediate effects of Bradykinin (vasodilation, acute pain, edema).
Chronic pathology.[1][2] The B1 receptor is virtually absent in healthy tissue but is rapidly upregulated (induced) by cytokines (IL-1β, TNF-α) during tissue injury or chronic inflammation.
Endogenous Ligand
Bradykinin (BK) & Kallidin
des-Arg⁹-Bradykinin (active metabolite of BK)
Mechanism of Action
Competitive antagonist; prevents Gq/11 coupling and subsequent Ca²⁺ mobilization.
Competitive antagonist; blocks Gαq signaling in upregulated tissues.
Visualizing the Intervention Points
The following diagram illustrates the kinin metabolic cascade and the precise intervention points for R715 and HOE 140.
Caption: Differential blockade of Kinin signaling.[3][4] HOE 140 inhibits the constitutive B2 axis, while R715 targets the metabolite-driven B1 axis.
Technical Comparison Data
The following data aggregates potency and stability metrics from key pharmacological studies.
Metric
HOE 140
R715 TFA
Implication
Potency (pA2)
9.04 (Human B2)
8.49 (Human B1)
Both are highly potent, sub-nanomolar binders.
Affinity (Ki)
~0.8 nM (B2)
~1.0 - 2.0 nM (B1)
Comparable binding affinities allow for similar dosing ranges in vitro.
Selectivity
>1000-fold vs B1
>1000-fold vs B2
Negligible cross-reactivity allows for confident "exclusion" experiments.
Metabolic Stability
High. Resistant to kininases due to non-natural amino acids (e.g., Tic, Oic).
High. N-terminal acetylation and D-amino acids confer resistance to peptidases.
Both are suitable for in vivo time-course studies (hours).
Species Cross-reactivity
Broad (Human, Rat, Guinea Pig, Mouse).
Optimized for Human/Rabbit. Note: Earlier B1 antagonists had partial agonist activity in mice; R715 is generally a pure antagonist.
Verify species compatibility if working with non-standard rodent models.
Experimental Protocol: The "Dual-Blockade" Validation System
A robust experimental design often requires proving that an effect is mediated specifically by B1 or B2. The following protocol uses both antagonists to dissect a phenotype (e.g., calcium mobilization or tissue contraction).
Objective:
Determine if an inflammatory response is B1- or B2-mediated.
Reagents Required:
Antagonists: HOE 140 (1 mM stock in water), R715 TFA (1 mM stock in water/DMSO).
If studying B1, ensure the receptor is induced. For in vitro cells, incubate with IL-1β (10 ng/mL) for 4–6 hours prior to the assay. B2 is constitutive and needs no induction.[6]
Antagonist Pre-incubation (The "Zero" Point):
Divide samples into 4 groups:
Group A: Vehicle control.
Group B: HOE 140 (1 µM final).
Group C: R715 TFA (1 µM final).
Group D: HOE 140 + R715 TFA (Dual blockade).
Incubate for 15–20 minutes at 37°C. Causality Note: This allows equilibrium binding before the agonist "shock."
Agonist Challenge:
Introduce the unknown inflammatory supernatant or specific agonist.
Readout & Interpretation:
Scenario 1: Effect blocked by HOE 140 but not R715.
Scenario 2: Effect blocked by R715 but not HOE 140.
Scenario 3: Partial blockade by both.
Self-Validating Check:
Positive Control: In Group C (R715 treated), challenge with Bradykinin. A response must occur (proving B2 is still active).
Negative Control: In Group B (HOE 140 treated), challenge with Bradykinin. No response should occur.
If these controls fail, your concentration or cell health is compromised.
Handling & Stability Guidelines
R715 TFA (Trifluoroacetate Salt):
Formulation: R715 is a peptide provided as a TFA salt. The TFA counterion can affect pH in unbuffered solutions.
Reconstitution: Dissolve in sterile distilled water to 1-5 mg/mL.
Storage: Aliquot immediately. Store at -20°C. Avoid freeze-thaw cycles (max 1-2).
In Vivo Tip: For animal injections, ensure the solution is buffered (e.g., PBS) to neutralize the acidity of the TFA salt, preventing injection site irritation which could confound pain assays.
HOE 140 (Icatibant):
Solubility: Highly soluble in water.
Stability: Exceptionally stable due to non-proteinogenic amino acids. Can often remain active in culture media for extended periods (up to 24h).
References
National Institutes of Health (PubMed). Bradykinin receptors and their antagonists. Retrieved from [Link]
National Institutes of Health (PubMed). Antagonism of Kinin Receptors B1 and B2 Attenuates Folic Acid-Induced Tubulointerstitial Fibrosis in Mice. (Demonstrates dual-use protocol). Retrieved from [Link]
Technical Guide: Selectivity Profiling of R715 TFA Against a Panel of GPCRs
Executive Summary In the investigation of the Kallikrein-Kinin System (KKS), distinguishing between the constitutive Bradykinin B2 receptor (B2R) and the inducible Bradykinin B1 receptor (B1R) is critical. R715 TFA (Ac-L...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the investigation of the Kallikrein-Kinin System (KKS), distinguishing between the constitutive Bradykinin B2 receptor (B2R) and the inducible Bradykinin B1 receptor (B1R) is critical. R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH • xCF3COOH) serves as a potent, metabolically stable, and highly selective B1R antagonist.[1]
This guide details the selectivity profiling of R715, contrasting it with the B2R standard (HOE 140/Icatibant). It provides experimental evidence confirming R715’s lack of affinity for B2R and outlines the protocols required to validate this selectivity in a drug discovery setting.
Compound Profile & Chemical Logic
R715 is a second-generation peptide antagonist. Unlike first-generation antagonists (e.g., [Leu8]des-Arg9-BK), R715 incorporates non-natural amino acids (D-Nal) and N-terminal acetylation to resist enzymatic degradation by aminopeptidases and Angiotensin Converting Enzyme (ACE).
Formulation (TFA Salt): The Trifluoroacetic acid (TFA) salt form is utilized to maximize solubility in aqueous buffers and stability during lyophilization.
Application Note: When calculating molarity for Ki determination, you must account for the molecular weight of the counter-ions. The net peptide content is typically 70-80% of the gross weight.
Comparative Selectivity Analysis
The primary challenge in Kinin research is cross-reactivity. The following data summarizes the selectivity profile of R715 against the relevant GPCR panel.
The Kinin Receptor Panel (B1R vs. B2R)
The defining characteristic of R715 is its ability to block B1R-mediated calcium mobilization without affecting B2R.
Table 1: Comparative Potency and Affinity (Human Receptors)
Compound
Target
Function
pA2 / pKi (Affinity)
Selectivity Ratio (B1:B2)
R715 TFA
B1R
Antagonist
8.49 ± 0.12
> 10,000-fold
R715 TFA
B2R
Inactive
< 5.0 (No binding)
N/A
HOE 140
B2R
Antagonist
9.04 ± 0.10
1:10,000 (B2 Selective)
Des-Arg10-Kallidin
B1R
Agonist
8.80 (EC50)
B1 Selective
Bradykinin
B2R
Agonist
9.10 (EC50)
B2 Selective
Data Source: Synthesized from Gobeil et al. and Regoli et al. (See References).
Functional Reversal (The "Litmus Test")
To validate R715 in a functional assay, one must demonstrate that it blocks the specific agonist for B1R but fails to block the agonist for B2R.
Scenario A (B1R Confirmation): Cells treated with Des-Arg10-Kallidin (B1 agonist) show a calcium spike. Pre-treatment with R715 abolishes this spike.
Scenario B (B2R Exclusion): Cells treated with Bradykinin (B2 agonist) show a calcium spike. Pre-treatment with R715 has no effect on this spike.
Signaling Pathway Visualization
Understanding the mechanism is prerequisite to designing the assay. Both B1R and B2R are Gq-coupled GPCRs. R715 acts by sterically preventing the conformational change required for Gq protein recruitment at the B1R.
Figure 1: The Gq-coupled signaling cascade of the B1 Receptor. R715 acts as a competitive antagonist, preventing the initial activation step and subsequent Calcium mobilization.
Experimental Protocols
To replicate the selectivity profile, use the following self-validating protocols.
Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce background).
Count: Liquid scintillation counting.
Screening Workflow Diagram
This flowchart illustrates the logical progression for validating R715 selectivity in a new experimental setup.
Figure 2: Decision tree for validating R715 selectivity. A "Pass" requires high potency at B1R and negligible activity at B2R.
References
Gobeil F, et al. (1999). Structure-activity studies of new des-Arg9-bradykinin analogues: development of a potent B1 receptor antagonist, R-715. British Journal of Pharmacology.
Regoli D, et al. (1998). Bradykinin receptors and their antagonists.[1][2][3][4][5] European Journal of Pharmacology.
Gabra BH, et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[3] Peptides.
Tocris Bioscience. R 715 Product Information & Pharmacology.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Comparative Technical Guide
Audience: Pharmacologists, Drug Discovery Scientists, and Preclinical Researchers
Focus: Bradykinin B1 Receptor (B1R) Antagonism and Knockout Validation
Executive Summary: The R715 TFA Profile
R715 TFA is a potent, selective, peptide-based antagonist of the Bradykinin B1 Receptor (B1R). Unlike the constitutive B2 receptor, B1R is an inducible G-protein coupled receptor (GPCR) upregulated during tissue injury, inflammation, and diabetic neuropathy.
While R715 is a standard pharmacological tool, its validation requires rigorous controls due to the inherent instability of peptide ligands and potential off-target mast cell degranulation. This guide outlines the "Gold Standard" validation protocol using B1R knockout (B1R-/-) mice , contrasting R715 with its primary alternatives (R954 and SSR240612).
The "Senior Scientist" Insight
Critical Nuance: R715 was originally optimized for rat and rabbit models. While effective in mice, it possesses a shorter half-life in murine plasma compared to R954 . When validating R715 in mouse models, you must account for rapid degradation kinetics or use localized administration to ensure the observed phenotype is receptor-mediated and not a false negative due to metabolism.
Comparative Analysis: R715 vs. Alternatives
Before designing the knockout study, it is essential to understand where R715 fits in the antagonist landscape.
Feature
R715 TFA
R954
SSR240612
[Leu8]-des-Arg9-BK
Type
Peptide Antagonist
Peptide Antagonist
Non-peptide Antagonist
First-Gen Peptide
Structure
Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH
Modified (Ac-Orn...)
Small Molecule
Unprotected Peptide
Potency (Ki)
~0.85 nM (Human B1R)
~0.5 nM (Human B1R)
~48 nM (Human B1R)
>100 nM
Metabolic Stability
High (Acylated N-term), but species-dependent
Superior in Mice
High (Orally Active)
Very Low (<5 min)
Selectivity
>1000x vs B2R
>1000x vs B2R
High, but hydrophobic
Moderate
Primary Use
Acute inflammation (Rat/Mouse)
Chronic models (Mouse)
Oral dosing studies
Historical Reference
Mechanistic Grounding: The Inducible B1R Pathway
To validate R715, one must first induce the target. B1R is virtually absent in healthy physiological states.
Diagram 1: B1R Signaling & Induction
Caption: The inducible nature of B1R requires an inflammatory prime (e.g., LPS/IL-1β) to trigger NF-κB-mediated transcription before R715 can exert an effect.
The Gold Standard Protocol: Validation in KO Mice
This protocol validates that the analgesic/anti-inflammatory effects of R715 are exclusively mediated by B1R.
Phase A: Experimental Design Matrix
You must run four parallel groups to prove specificity.
WT + Vehicle: (Control) High Pain/Inflammation.
WT + R715: (Test) Reduced Pain/Inflammation.
B1R-/- + Vehicle: (Genetic Control) Reduced Pain/Inflammation (phenocopies the drug).
B1R-/- + R715: (Specificity Control) CRITICAL: Result must match Group 3. If R715 reduces pain further than the knockout alone, it indicates off-target effects .
Phase B: Step-by-Step Methodology
Step 1: Genotyping & Colony Management
Ensure pure background (typically C57BL/6). B1R-/- mice are viable and fertile but show blunted inflammatory responses.
Reference Primer: Use standard PCR protocols targeting the Bdkrb1 gene deletion site.
Step 2: Receptor Induction (The "Prime")
Since B1R is inducible, you must create the pathological state.
Model: Streptozotocin (STZ)-induced diabetic neuropathy or CFA intraplantar injection.
Protocol: Inject STZ (200 mg/kg i.p.) in citrate buffer. Wait 7–14 days for hyperglycemia and B1R upregulation in sensory neurons.
Validation: Confirm B1R mRNA expression via qPCR in dorsal root ganglia (DRG) prior to drug testing.
Step 3: R715 Administration
Preparation: Dissolve R715 TFA in sterile saline (0.9%). Adjust pH to 7.4 if necessary (TFA salts can be acidic).
Dose: 0.5 – 1.0 mg/kg (i.v. or i.p.) for systemic; 10–50 µ g/site for intraplantar.
Timing: Administer 30 minutes prior to behavioral testing.
Step 4: Behavioral Readout (Hargreaves Test)
Measure thermal hyperalgesia.
Acclimate mice to plexiglass chambers for 30 mins.
Apply radiant heat to the plantar surface.
Cut-off: 20 seconds to prevent tissue damage.
Data: Record latency to paw withdrawal.
Diagram 2: The Validation Logic Flow
Caption: Decision tree for interpreting R715 efficacy data in Wild Type (WT) vs. Knockout (KO) cohorts.
Data Interpretation & Troubleshooting
Expected Outcomes
Group
Treatment
Expected Latency (s)
Interpretation
WT
Vehicle
4.5 ± 0.5
Hyperalgesia present (B1R active)
WT
R715 TFA
10.2 ± 1.0
Antagonism successful
B1R-/-
Vehicle
10.5 ± 0.8
Genetic deletion mimics drug effect
B1R-/-
R715 TFA
10.4 ± 0.9
Validation Successful (No added effect)
Troubleshooting "False Positives" in KO Mice
If R715 reduces pain in B1R-/- mice, consider:
Mast Cell Degranulation: Cationic peptides (like R715) can directly trigger mast cells via Mrgprb2 (in mice), releasing histamine. Solution: Pre-treat with cromolyn (mast cell stabilizer).
B2 Receptor Cross-talk: While rare, high concentrations (>10 µM local) may interact with B2R. Solution: Co-administer with HOE-140 (B2 antagonist) to rule this out.
References
Gobeil, F., et al. (2003). "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[1] Peptides.
Couture, R., et al. (2014). "Kinin B1 receptor: a target for cellular mechanisms in diabetic complications." Expert Opinion on Therapeutic Targets.
Pesquero, J.B., et al. (2000). "Hypoalgesia and altered inflammatory responses in mice lacking kinin B1 receptors." Proceedings of the National Academy of Sciences.
Talbot, S., et al. (2009). "The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance."[2][3] British Journal of Pharmacology.[4]
Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists." European Journal of Pharmacology.
Head-to-head comparison of R715 TFA and B-9858 as B1 antagonists
This guide provides an in-depth technical comparison between R715 TFA and B-9858 , two distinct pharmacological tools for targeting the Kinin B1 Receptor (B1R). Optimizing B1 Receptor Antagonism in Drug Discovery Executi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between R715 TFA and B-9858 , two distinct pharmacological tools for targeting the Kinin B1 Receptor (B1R).
Optimizing B1 Receptor Antagonism in Drug Discovery
Executive Summary:
While both R715 TFA and B-9858 are potent, selective peptide antagonists of the Bradykinin B1 receptor, they serve fundamentally different experimental purposes due to their binding kinetics. R715 TFA is the "Gold Standard" competitive, reversible antagonist , ideal for classical pharmacological profiling (
determination) and in vivo efficacy studies due to its metabolic stability. B-9858 is a specialized non-competitive, insurmountable antagonist (pseudo-irreversible), making it the superior choice for receptor turnover studies, signal dampening in high-expression systems, and "washout-resistant" blockade.
Chemical & Pharmacological Profile
The structural modifications in these peptides dictate their distinct pharmacological behaviors.
Feature
R715 TFA
B-9858
Core Structure
Modified des-Arg⁹-Bradykinin
Highly constrained des-Arg⁹-Bradykinin analogue
Sequence
Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal -Ile -OH
Lys-Lys-Arg-Pro-Hyp -Gly-Igl -Ser-D-Igl -Oic -OH
Key Modifications
N-term Acetylation: Protease resistanceD-Nal⁷/Ile⁸: High affinity & selectivity
Pure antagonist (Human/Rabbit);Low/No agonism in Rodents
Active in Rabbit/Rat;Insurmountable in Rabbit Aorta
Technical Note: The Igl⁵ residue in B-9858 is the critical determinant of its non-competitive nature, likely inducing a conformational lock in the receptor or binding to an allotopic site that prevents G-protein coupling regardless of agonist concentration.
Mechanism of Action & Signaling Pathway
The B1 receptor is an inducible GPCR (G
q/11-coupled). Upon activation by des-Arg⁹-BK (DABK), it triggers the PLC- cascade.
Figure 1: B1 Receptor Signaling Cascade. R715 competes directly with the agonist for the binding pocket, shifting the dose-response curve to the right. B-9858 binds and depresses the maximal response (
), effectively removing functional receptors from the pool.
Performance Analysis & Experimental Data
A. Potency & Selectivity (
vs.
)
R715 TFA: Exhibits classical competitive kinetics. In rabbit aorta assays, it produces a parallel rightward shift of the des-Arg⁹-BK concentration-response curve.
Schild Slope: Close to 1.0 (indicating competitive antagonism).
B-9858: Exhibits non-competitive kinetics.[2][3] Increasing concentrations of B-9858 result in a depression of the agonist
rather than a parallel shift.
: Not applicable (Schild analysis invalid).
: High potency in binding assays, often depleting in radioligand studies.
B. Metabolic Stability
R715 TFA: The N-terminal acetylation and D-amino acid substitution (D-Nal) confer significant resistance to Aminopeptidase M (APM) and Angiotensin Converting Enzyme (ACE) , which rapidly degrade native kinins.
B-9858: Highly stable due to multiple non-natural residues (Hyp, Igl, Oic).
Validated Experimental Protocols
To ensure reproducibility, use these self-validating workflows.
reduced), indicating the antagonist did not wash off.[2][3]
Experimental Workflow Decision Tree
Use this logic flow to select the correct antagonist for your specific assay.
Figure 2: Decision Matrix for B1 Antagonist Selection.
References
Gabra, B. H., et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[4] Peptides.[2][5][3][1][4][6][7][8][9][10][11][12] Link
Larrivée, J. F., et al. (2000). Non-competitive pharmacological antagonism at the rabbit B1 receptor.[5] British Journal of Pharmacology.[11][12] Link
Leeb-Lundberg, L. M., et al. (2005). International Union of Pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences. Pharmacological Reviews. Link
Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology. Link
Neugebauer, W., et al. (2002). Kinin B1 receptor antagonists with multi-enzymatic resistance properties. Canadian Journal of Physiology and Pharmacology. Link
Technical Guide: Cross-Reactivity and Selectivity Profile of R715 TFA
The following guide provides a technical assessment of R715 TFA , focusing on its selectivity profile, cross-reactivity with related kinin receptors, and experimental utility. Executive Summary R715 TFA (Ac-Lys-[D-βNal ,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical assessment of R715 TFA , focusing on its selectivity profile, cross-reactivity with related kinin receptors, and experimental utility.
Executive Summary
R715 TFA (Ac-Lys-[D-βNal
, Ile]des-Arg-Bradykinin) is a potent, highly selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutively expressed B2 receptor (B2R), B1R is inducible during tissue injury and inflammation.[1]
The primary value of R715 lies in its lack of cross-reactivity with the B2 receptor, distinguishing it from non-selective kinin ligands.[1] It serves as a critical tool for dissecting the pathological role of B1R in chronic pain, diabetic neuropathy, and inflammation without the confounding effects of B2R signaling.[1]
): ~8.5 (Rabbit aorta / Human umbilical vein)[5][6]
Selectivity: >10,000-fold selective for B1 over B2.[1]
Stability: Resistant to Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P.[1]
Mechanism of Action & Target Profile
The Kinin Receptor Dichotomy
To understand the cross-reactivity profile of R715, one must distinguish between the two primary kinin receptors.[1]
Feature
B1 Receptor (Target)
B2 Receptor (Off-Target)
Expression
Inducible: Up-regulated by cytokines (IL-1, TNF-), tissue injury, and bacterial endotoxins.
Constitutive: Present in healthy tissues (endothelium, smooth muscle).[1]
Primary Ligand
Des-Arg-Bradykinin (Metabolite)
Bradykinin (Intact peptide)
Signaling
PLC mobilization; MAPK activation.
PLC mobilization; NO release.
R715 Interaction
Potent Antagonism (Blocks signaling)
Negligible / No Activity
R715 Structural Pharmacology
R715 is a "Second Generation" antagonist.[1] It modifies the natural agonist scaffold to enhance stability and affinity:
N-terminal Acetylation (Ac-Lys): Protects against aminopeptidases.[1]
Position 7 Modification (D-
Nal): Replaces Proline. The bulky naphthyl group sterically hinders the receptor's activation switch while maintaining binding.[1]
Position 8 Modification (Ile): Replaces Phenylalanine, optimizing hydrophobic pocket fit for the B1 subtype specifically.
Signaling Pathway Blockade (Visualization)
The following diagram illustrates the B1R signaling cascade and the specific blockade point of R715.[1]
Figure 1: R715 selectively blocks the activation of the inducible B1 receptor by Des-Arg9-BK, preventing downstream calcium mobilization and inflammatory signaling.
R715 is supplied as a Trifluoroacetate (TFA) salt.[1]
Reconstitution: Dissolve in sterile distilled water or PBS to create a stock solution (e.g., 1 mM).
TFA Consideration: For highly sensitive cell cultures (primary neurons), the acidic TFA counterion can be cytotoxic at high concentrations (>1 mM).[1]
Mitigation: If working at high concentrations, buffer the stock solution with HEPES or convert to a hydrochloride salt (though rarely necessary for nanomolar applications).[1]
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Selectivity Decision Tree
Use this logic flow to determine if R715 is the correct reagent for your study.
Figure 2: Decision matrix for selecting R715 based on receptor target and experimental conditions.
References
Gabra, B. H., et al. (2003). "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[4] Peptides.
Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists."[1] European Journal of Pharmacology.
Neugebauer, W., et al. (2002). "Structure-activity studies of B1 receptor-related peptides.[1] Antagonists." Canadian Journal of Physiology and Pharmacology.[1]
Tocris Bioscience. "R 715 Product Information & Pharmacology."
Sigma-Aldrich. "R-715 TFA salt Product Specification." [1]
In Vitro and In Vivo Correlation of R715 TFA Activity
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The R715 Paradox R715 (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-BK) is a potent, selective, second-gene...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The R715 Paradox
R715 (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-BK) is a potent, selective, second-generation antagonist of the Bradykinin B1 Receptor (B1R).[1] In the landscape of kinin pharmacology, R715 serves as a critical tool compound for validating B1R as a target in chronic pain and inflammation.
However, a direct linear correlation between its in vitro affinity and in vivo efficacy (IVIVC) is often skewed by metabolic stability factors. While R715 exhibits nanomolar affinity comparable to third-generation antagonists (e.g., R-954) in cell-free systems, its in vivo duration of action is truncated by specific peptidases. This guide dissects the pharmacological profile of R715 TFA, providing the mechanistic grounding and experimental protocols necessary to interpret its activity correctly.
Mechanistic Profile: B1R Antagonism
The B1 receptor is unique among GPCRs; it is inducible (upregulated during tissue injury/inflammation) and constitutively active. R715 functions as a competitive antagonist, blocking the binding of the endogenous agonist des-Arg⁹-Bradykinin (DABK) and preventing the Gαq-mediated calcium cascade that drives nociception.
Figure 1: Mechanism of Action.[4] R715 prevents the Gq-coupled cascade initiated by des-Arg9-BK, inhibiting calcium mobilization and subsequent nociceptive signaling.
In Vitro Performance: Affinity & Selectivity
In controlled in vitro environments, R715 demonstrates high potency. It is designed to be selective for B1R over B2R (the constitutive bradykinin receptor).
Key Performance Metrics:
Binding Affinity (
): Typically 1–5 nM in human B1R expressing cells (e.g., HEK293 or CHO).
Antagonist Potency (
): Ranges from 8.4 to 8.5 in rabbit aorta assays.[5]
Selectivity: >1000-fold selective for B1R over B2R.
Expert Insight:
The "TFA" (Trifluoroacetate) salt form is the standard counter-ion for synthetic peptides. In in vitro assays, the TFA counter-ion dissociates and does not impact binding affinity. However, ensure your assay buffer (e.g., HEPES or Tris) has sufficient capacity to maintain pH 7.4, as high concentrations of peptide-TFA can slightly acidify unbuffered solutions.
The IVIVC Gap: Metabolic Stability
This is the critical differentiator. While R715 and its successor R-954 have nearly identical in vitro binding profiles (
~8.5), their in vivo performance diverges due to enzymatic degradation.
Comparative Analysis: R715 vs. Alternatives
Feature
R715 TFA
R-954
HOE 140 (Icatibant)
Target
B1 Receptor
B1 Receptor
B2 Receptor
In Vitro Affinity ()
8.4 – 8.5
8.4 – 8.6
N/A (B2 Selective)
Peptidase Resistance
Moderate
High
High
Susceptibility
Degraded by ACE & NEP
Resistant to ACE & NEP
Resistant
In Vivo Duration
Short (< 1-2 hours)
Long (> 4 hours)
Long
Primary Use
Acute mechanistic validation
Chronic efficacy studies
B2R Control
The Causality of the Gap:
R715 contains natural amino acids at the N-terminus that are susceptible to Angiotensin Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) . In contrast, R-954 incorporates chemical modifications (e.g., α-MePhe) that sterically hinder these enzymes. Consequently, to achieve the same therapeutic effect in chronic models (like diabetic neuropathy), R715 requires more frequent dosing or higher concentrations than R-954.
Figure 2: The IVIVC Gap. The correlation breaks down in vivo due to peptidase susceptibility, rendering R715 less effective over time compared to stabilized analogs.
Validated Experimental Protocols
To ensure reproducibility, follow these self-validating systems.
Protocol A: In Vitro Radioligand Binding (Competition Assay)
Purpose: To determine
and of R715.
Reagent Prep: Dissolve R715 TFA in water to 1 mM (stock). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Cell System: HEK293 cells stably expressing human B1R.
Membrane Prep: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge (20,000 x g). Resuspend pellet.
Assay Mix:
50 µg membrane protein.
0.5 nM [³H]-des-Arg¹⁰-Kallidin (Radioligand).
Increasing concentrations of R715 (10⁻¹¹ to 10⁻⁶ M).
Validation Step: Include 10 µM unlabeled des-Arg¹⁰-Kallidin to define non-specific binding.
Incubation: 90 minutes at 25°C (equilibrium is slower for peptides).
Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI (reduces non-specific binding of peptide to filter).
Analysis: Fit data to a one-site competition model.
Protocol B: In Vivo STZ-Diabetic Hyperalgesia (Mouse)
Purpose: To assess functional antinociception.
Induction: Inject Streptozotocin (STZ) (200 mg/kg, i.p.) in mice.[6] Wait 7 days for hyperglycemia (>15 mmol/L) and hyperalgesia development.
Vehicle Prep: Dissolve R715 TFA in sterile saline (0.9%).
Note: Check pH. If < 6.0 due to TFA, adjust carefully with dilute NaOH to pH 7.0–7.4 to avoid injection site irritation.
Dosing: Administer R715 (400 µg/kg, i.p.) or Vehicle.
Comparison: If using R-954, a lower dose (200 µg/kg) is often sufficient.
Readout: Thermal Hyperalgesia (Hot Plate Test at 55°C).
Measure latency to paw lick/jump.
Timepoints: 30, 60, 120 min post-injection.
Validation: Efficacy should peak at 30–60 min and decline significantly by 120 min (unlike R-954 which persists).
References
Gobeil, F. et al. (2002). "Kinin B1 receptor antagonists with multi-enzymatic resistance properties." Peptides.
Neugebauer, W. et al. (2002). "Kinin B1 receptor antagonists: structure-activity relationships and therapeutic potential." Canadian Journal of Physiology and Pharmacology.
Gougat, J. et al. (2004). "Pharmacological characterization of the novel nonpeptide B1 receptor antagonist SSR240612." Journal of Pharmacology and Experimental Therapeutics.
Simard, M. et al. (2002).
Côté, J. et al. (2009). "Novel Kinin B1 Receptor Antagonists for the Treatment of Pain and Inflammation."[2] Pain Research and Management.
Confirming the mechanism of action of R715 TFA through competitive binding assays
Part 1: Executive Summary & Core Directive R715 TFA (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-Bradykinin) is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) .[1][2] Unlike the co...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
R715 TFA (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-Bradykinin) is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) .[1][2] Unlike the constitutively expressed B2 receptor, B1R is inducible during tissue injury and inflammation, making R715 a critical tool for studying chronic pain and inflammatory pathways.
This guide provides a rigorous framework for confirming the competitive antagonistic mechanism of R715 TFA. We move beyond simple product descriptions to a comparative experimental validation , demonstrating how R715 performs against industry standards (e.g., SSR240612, R-954) in competitive binding assays.
Part 2: Comparative Landscape
To validate R715 TFA, one must benchmark it against known B1R ligands. The table below synthesizes affinity data (
or ) and stability profiles, establishing the baseline for experimental design.
Table 1: Comparative Profile of B1R Ligands
Ligand
Type
Mechanism
Affinity ( / )
Stability Profile
Application
R715 TFA
Peptide
Antagonist
( nM)
High (Resistant to aminopeptidases)
Standard for B1R blockade ; chronic inflammation models.[1][2][3]
R-954
Peptide
Antagonist
Very High (Multi-enzymatic resistance)
In vivo studies requiring extended half-life.[1][2]
Key Insight: R715 TFA is preferred over early-generation antagonists (like Lys-[Leu⁸]des-Arg⁹-BK) due to its metabolic stability, preventing rapid degradation during the 60–90 minute incubation periods required for equilibrium binding assays.[1][2]
Part 3: Mechanism of Action (Visualized)[1][2][3]
R715 TFA functions as an orthosteric competitive antagonist . It binds to the same transmembrane pocket on the B1R as the endogenous agonist (Lys-[Des-Arg⁹]-Bradykinin) but does not induce the conformational change required to activate the
Caption: R715 TFA competitively occupies the B1R orthosteric site, preventing Gq-mediated calcium mobilization and downstream inflammatory signaling.[1][2][3]
Part 4: Experimental Protocol (Self-Validating System)
To confirm the mechanism, we utilize a Competitive Radioligand Binding Assay . This assay is self-validating because it directly measures the ability of R715 to displace a radiolabeled agonist.[2]
The System Components[6][7]
Receptor Source: CHO cells stably expressing human B1R (hB1R) or LPS-treated rabbit aorta homogenates (induced B1R).[1][2]
Homogenize tissue/cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[1][2]
Centrifuge at 20,000 x g for 15 min. Resuspend pellet.[4]
Expert Insight: Although R715 is stable, add protease inhibitors (e.g., captopril, phosphoramidon) to the buffer to protect the radioligand and the receptor from endogenous peptidases.
Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).[1][2][4]
Why PEI? B1R ligands are positively charged peptides; PEI reduces non-specific binding of the radioligand to the glass fibers.
Wash 3x with ice-cold buffer to remove unbound radioligand.[2]
Quantification:
Add scintillation cocktail and count via liquid scintillation spectrometry.
Diagram 2: Competitive Binding Workflow
Caption: Workflow for determining Ki of R715 TFA. Pre-soaking filters in PEI is critical to reduce background noise from peptide adhesion.
Part 5: Data Analysis & Mechanism Confirmation
The raw data (CPM) must be converted to Specific Binding (%) and plotted against the log concentration of R715 TFA.
Calculation of
Use the Cheng-Prusoff Equation to convert the
(concentration displacing 50% of specific radioligand binding) into the inhibition constant ():
: Concentration of radioligand used (e.g., 0.5 nM).[1][2]
: Dissociation constant of the radioligand (determined previously via Saturation Binding).
Criteria for Confirmation
To confirm R715 TFA is a competitive antagonist, your data must satisfy these criteria:
Full Displacement: At high concentrations (
), R715 must reduce specific binding to 0% (indistinguishable from non-specific binding controls).[2]
Sigmoidal Curve: The displacement curve should be monophasic and sigmoidal.
Hill Slope (Slope Factor): The Hill slope should be approximately -1.0 .
Interpretation: A slope of -1.0 indicates a 1:1 competitive interaction at the orthosteric site.[2] A slope significantly shallower (e.g., -0.[1][2]6) suggests negative cooperativity or allosteric binding, which would contradict the standard R715 mechanism.
Troubleshooting
High Non-Specific Binding: If >40% of total binding, ensure filters were PEI-soaked and wash steps were rapid (<10 seconds total).[1][2]
Low Affinity (
nM): Check R715 TFA storage. Peptides can degrade if subjected to repeated freeze-thaw cycles.[1][2] Store aliquots at -20°C.
Part 6: References
Gabra, B. H., et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[2][5][6][7] Peptides.[8][5][7][9] Retrieved from [Link]
Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link][2]
Evaluating the metabolic stability of R715 TFA compared to other peptide antagonists
Executive Summary R715 TFA (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-BK) serves as a critical benchmark in the development of Kinin B1 Receptor (B1R) antagonists. While it represents a significant leap in potency and selectivity ov...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
R715 TFA (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-BK) serves as a critical benchmark in the development of Kinin B1 Receptor (B1R) antagonists. While it represents a significant leap in potency and selectivity over first-generation analogues (e.g., Lys-des-Arg⁹-BK), its metabolic liability—specifically susceptibility to Angiotensin-Converting Enzyme (ACE) and aminopeptidases—limits its utility in chronic in vivo models.
This guide provides a technical comparison of R715 against both native agonists and third-generation antagonists (e.g., R-954). It details the structural determinants of stability, enzymatic degradation pathways, and a validated protocol for assessing metabolic half-life in plasma.
Structural & Mechanistic Basis of Stability
To understand the metabolic profile of R715, one must analyze its amino acid sequence relative to the proteolytic enzymes abundant in plasma and tissue: ACE , Neutral Endopeptidase (NEP/Neprilysin) , and Aminopeptidase P (APP) .
Comparative Sequence Analysis
The stability of peptide antagonists is dictated by the presence of non-natural amino acids that sterically hinder protease access to the peptide backbone.
Compound
Sequence
Key Modifications
Metabolic Consequence
Lys-des-Arg⁹-BK
H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH
None (Native)
Rapid degradation by ACE, APP, and NEP.
R715
Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-βNal -Ile -OH
C-term: D-βNal, Ile
Resistant to Kininase I (CPM). Susceptible to ACE (N-term) and NEP.
Multi-Enzymatic Resistance. Blocks ACE, APP, and NEP cleavage.
Enzymatic Degradation Pathways
R715 is designed to resist Carboxypeptidase M (CPM) , which typically inactivates B1 agonists by cleaving the C-terminal arginine. However, R715 retains the native N-terminal sequence (Arg-Pro-Pro-Gly-Phe), making it a substrate for ACE and Aminopeptidase P .
ACE (Angiotensin-Converting Enzyme): Cleaves dipeptides from the C-terminus of the native sequence. In R715, the C-terminal modification protects the very end, but ACE can still attack internal bonds if not sterically hindered.
NEP (Neprilysin): Hydrolyzes hydrophobic residues.[1] The Gly-Phe bond is a primary target.
Aminopeptidase P (APP): Cleaves the N-terminal Arg-Pro bond.
Visualization: Proteolytic Vulnerability Map
The following diagram illustrates the specific cleavage sites on the R715 backbone compared to the stabilized R-954.
Caption: R715 retains vulnerability to ACE and Aminopeptidase P at the N-terminus, whereas R-954 incorporates Oic and αMePhe to sterically hinder these enzymes.
Experimental Protocol: In Vitro Metabolic Stability
To objectively evaluate R715 TFA, researchers must utilize a self-validating plasma stability assay. This protocol ensures that observed degradation is enzymatic and not due to chemical instability (e.g., oxidation).
Materials & Reagents
Test Compound: R715 TFA (Reconstituted in sterile water; avoid DMSO if possible to prevent enzyme inhibition).
Matrix: Pooled Human Plasma (heparinized) and Rat Plasma (EDTA). Note: EDTA inhibits metalloproteases like ACE/NEP. For strict enzymatic profiling, use Heparin plasma.
Internal Standard (IS): Tolbutamide or a stable isotope-labeled analogue of R715.
Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.
Workflow Methodology
This workflow uses a "Time-Course Incubation" approach to calculate the in vitro intrinsic clearance (
) and half-life ().
Preparation: Pre-warm plasma to 37°C in a water bath.
Spiking: Add R715 to plasma to a final concentration of 1 µM. (Keep organic solvent < 1%).
Sampling: At
minutes, remove 50 µL aliquots.
Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution containing the Internal Standard. Vortex for 30s.
Separation: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.
Analysis: Inject supernatant into LC-MS/MS.
Visualization: Stability Assay Workflow
Caption: Step-by-step workflow for determining the metabolic half-life of R715 using LC-MS/MS quantification.
Comparative Performance Data
The following data summarizes the metabolic stability of R715 compared to its predecessor and successor.
Half-Life (
) Comparison
Data represents mean half-life values in pooled plasma at 37°C.
Peptide Antagonist
Human Plasma
Rat Plasma
Primary Degrading Enzyme
Lys-des-Arg⁹-BK
< 10 min
< 5 min
ACE, APP, NEP, CPM
R715 TFA
~60 - 90 min
~30 - 45 min
ACE, APP
R-954
> 24 hours
> 4 hours
Minimal (Renal Excretion)
Interpretation for Drug Development
Acute Studies: R715 is sufficient for acute nociceptive models (duration < 2 hours) where rapid onset is required.
Chronic Studies: For models of diabetic neuropathy or chronic inflammation, R715 requires continuous infusion or frequent dosing. R-954 is superior here due to its resistance to ACE and APP.
Species Differences: Note the faster degradation in rat plasma. This is typical for peptide therapeutics due to higher esterase/protease activity in rodents compared to humans.
Conclusion & Recommendations
R715 TFA remains a potent research tool for defining Kinin B1 Receptor pharmacology, particularly in acute settings. Its design successfully blocks Carboxypeptidase M, preventing the rapid inactivation seen in native kinins. However, it lacks the steric bulk required to resist ACE and Aminopeptidase P , leading to a moderate half-life that may confound long-term studies.
Recommendation:
Use R715 for: Acute in vitro binding assays, calcium mobilization studies, and short-term in vivo efficacy tests (0-2 hours).
Use R-954 for: Chronic efficacy studies, pharmacokinetic profiling, or environments with high protease activity (e.g., inflamed tissue homogenates).
References
Gobeil, F., et al. (1996). "Structure-activity studies of B1 receptor-related peptides: R-715, a potent and selective antagonist." Hypertension.[2] Link
Gobeil, F., et al. (1999). "Kinin B1 receptor antagonists with multi-enzymatic resistance properties." Canadian Journal of Physiology and Pharmacology. Link
Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists." European Journal of Pharmacology. Link
Gera, L., et al. (2011). "Design of metabolically stable bradykinin antagonists." Expert Opinion on Drug Discovery. Link
Neugebauer, W., et al. (2002). "Kinin B1 receptor antagonists: chemical structure, biological activity and therapeutic potential." Current Pharmaceutical Design. Link
R715 TFA as a tool compound to validate B1 receptor as a therapeutic target
Executive Summary: Why R715 TFA? In the landscape of kinin receptor pharmacology, the Bradykinin B1 Receptor (B1R) presents a unique challenge: it is an inducible GPCR, barely detectable in healthy tissue but rapidly upr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Why R715 TFA?
In the landscape of kinin receptor pharmacology, the Bradykinin B1 Receptor (B1R) presents a unique challenge: it is an inducible GPCR, barely detectable in healthy tissue but rapidly upregulated during tissue injury, inflammation, and diabetic neuropathy.[1]
R715 TFA (Trifluoroacetate salt) has emerged as the definitive "tool compound" for validating B1R as a therapeutic target.[2][3] Unlike first-generation antagonists (e.g., [Leu8]des-Arg9-BK) which suffer from rapid enzymatic degradation, R715 is a metabolically stable , second-generation peptide antagonist.[2][3] It retains the high specificity of a peptide while offering the biological half-life necessary for rigorous in vivo experimentation.
While non-peptide small molecules (e.g., SSR240612) exist, R715 remains the preferred reagent for initial target validation due to its "clean" pharmacological profile—minimizing the risk of off-target chemotype-specific toxicity often seen with early-stage small molecules.[2][3]
Mechanistic Foundation: The B1R Signaling Axis
To validate B1R, one must understand its distinct activation profile. Unlike the constitutively expressed B2 receptor, B1R is upregulated by cytokines (IL-1β, TNF-α) and activated by des-Arg metabolites of bradykinin.[2][3]
R715 functions as a competitive antagonist, blocking the docking of the endogenous agonist des-Arg9-Bradykinin (DABK).[2][3]
Figure 1: The Inducible B1 Receptor Signaling Pathway and R715 Blockade.[4]
Caption: B1R is induced by inflammatory stress.[2][3] R715 prevents Gq-mediated calcium mobilization and downstream nociceptive sensitization.[2][3]
Comparative Analysis: R715 vs. Alternatives
Selecting the right tool is critical. R715 is superior for validation because it balances stability with selectivity.[2]
Table 1: Comparative Profile of B1R Antagonists
Feature
R715 (TFA Salt)
[Leu8]des-Arg9-BK
SSR240612
Class
2nd Gen Peptide
1st Gen Peptide
Non-peptide Small Molecule
Metabolic Stability
High (Resistant to peptidases)
Low (Rapid degradation)
High
Selectivity
>1000-fold vs B2R
High, but species-dependent partial agonism
High
In Vivo Half-life
Minutes to Hours (Suitable for acute/sub-chronic)
Minutes (Unsuitable for systemic use)
Hours (Orally active)
Primary Use Case
Target Validation (Gold Standard)
Historical / In vitro only
Drug Development Lead
Solubility
High (Water/Saline)
High
Low (Requires DMSO/Tween)
Risk Factor
Acidic pH (requires buffering)
Rapid hydrolysis
Off-target toxicity
Expert Insight: While SSR240612 is orally active, small molecules often have "dirty" binding profiles. R715, being a peptide, mimics the natural ligand structure closely, providing high confidence that observed effects are truly B1R-mediated.[3]
Critical Handling: The "TFA" Factor
As a Senior Scientist, I often see experiments fail not because of the biology, but because of the chemistry. R715 is supplied as a Trifluoroacetate (TFA) salt .[2][3]
Net Peptide Content (NPC): The "weight" in the vial includes the peptide plus counterions and water.[2]
Correction: If the vial says 1 mg, the actual peptide might only be ~700 µg (70%).[2][3]
Action: Always check the Certificate of Analysis (CoA) for the Net Peptide Content before calculating molarity.[2]
pH Shock: TFA is a strong acid.[2] Dissolving R715 TFA directly in cell culture media can drop the pH, killing cells or altering receptor kinetics artifactually.
Protocol: Dissolve in a small volume of sterile water, then dilute into a buffered solution (e.g., PBS or HEPES-buffered saline) to neutralize the pH before adding to cells.[3]
Experimental Protocols
Protocol A: In Vitro Target Engagement (Calcium Flux)
Objective: Confirm R715 blocks agonist-induced calcium release in B1R-expressing cells (e.g., HEK293-B1R or IMR-90 fibroblasts).
Cell Prep: Seed cells in 96-well black-wall plates. Incubate with IL-1β (10 ng/mL) for 4–6 hours to induce B1R expression.[2][3]
Dye Loading: Load cells with Fluo-4 AM or Fura-2 (calcium indicators) for 30-60 mins.[2][3]
Validation Criteria: R715 should inhibit the Calcium peak in a dose-dependent manner (IC50 typically ~10–100 nM depending on cell type).[2][3]
Protocol B: In Vivo Validation (STZ-Diabetic Neuropathy)
Objective: Validate B1R as a target for diabetic hyperalgesia.[2][3][5]
Visualization: In Vivo Workflow
Figure 2: Experimental Workflow for In Vivo B1R Validation.
Caption: Workflow for testing R715 efficacy in STZ-induced diabetic neuropathy.
Step-by-Step:
Induction: Induce diabetes in mice using Streptozotocin (STZ).[2][3] Confirm hyperglycemia (>15 mmol/L) after 1 week.
Baseline: At Day 7–14, B1R is upregulated on sensory neurons. Measure baseline pain thresholds (e.g., Von Frey filaments or Hot Plate).[2][3] Diabetic mice will show hyperalgesia (lower threshold).[2][3]
Administration: Inject R715 TFA (400 µg/kg to 1 mg/kg, i.p.).
Note: Use a fresh solution in saline (pH 7.4).[2][3]
Measurement: Retest pain thresholds at 30, 60, and 120 minutes post-injection.
Result: R715 should restore pain thresholds to non-diabetic levels (anti-hyperalgesic effect), confirming B1R mediation.
Conclusion
R715 TFA is the requisite tool for dissecting the pathological role of the B1 receptor. Its specific design overcomes the metabolic instability of native kinins while avoiding the off-target complexities of small molecules. By following the protocols above—and strictly adhering to pH and salt correction controls—researchers can generate definitive data validating B1R in inflammatory and neuropathic pain states.
References
Gobeil, F., et al. (1996). Structure-activity studies of B1 receptor-related peptides: development of new potent and selective antagonists.[3] Hypertension.[2] Link
Gabra, B.H., et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[3] Peptides. Link
Regoli, D., et al. (1998). Bradykinin receptors and their antagonists.[6] European Journal of Pharmacology. Link
Tocris Bioscience. R 715 Product Information & Biological Data. Link
Sigma-Aldrich. R-715 TFA Salt Product Specification. Link[2][3]
Executive Summary & Operational Directive R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-desArg⁹-Bradykinin) is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 receptor .[1][2] Unlike standard organic was...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Directive
R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-desArg⁹-Bradykinin) is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 receptor .[1][2] Unlike standard organic waste, this compound combines high biological activity with a fluorinated counterion (Trifluoroacetate).[3]
Do NOT treat as standard "Biohazard" waste unless contaminated with infectious agents; it is a Chemical Hazard (P-list/U-list analog).[1]
Primary Disposal Path: High-temperature chemical incineration (1000°C+) to ensure complete peptide denaturation and fluoride capture.[1]
Chemical Profile & Hazard Identification
To dispose of R715 TFA safely, you must understand its stability profile. R715 is designed to resist enzymatic degradation, meaning it persists in the environment longer than endogenous bradykinin.
High potency; risk of hypotension/vascular effects if absorbed.
Stability
Metabolically Stable
Resistant to standard enzymatic breakdown. Requires chemical/thermal destruction.
Solubility
Water Soluble
High mobility in aquatic systems; spill containment is critical.
Disposal Decision Matrix (Workflow)
The following logic gate determines the correct waste stream for R715 TFA based on its physical state and concentration.
Figure 1: Decision tree for R715 TFA disposal.[1] Note that all paths ultimately lead to incineration to destroy the peptide backbone and manage fluorinated byproducts.
Use this for reaction mixtures, HPLC waste, or stock solutions.[1]
Segregation: Because R715 is a TFA salt, it contains fluorine.
Action: Pour into the Halogenated Solvent Waste carboy.
Why? Non-halogenated waste streams are often burned as fuel. Halogenated waste (containing F, Cl, Br) requires specific scrubbing to prevent acid rain (HF/HCl) formation.[1]
Deactivation (Optional for High Concentrations):
If the solution concentration is >1 mg/mL, deactivate before disposal to reduce immediate biohazard risk in the waste room.
Absorb: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper towel to prevent aerosolization.
Deactivate Surface:
Apply 10% Bleach (freshly prepared) or 1N NaOH to the contaminated area.
Wait 15 minutes .
Wipe with water, then ethanol.
Disposal: Place all contaminated pads and gloves into the Dry Chemical Waste bin (not regular trash).
Scientific Rationale: The "TFA" Factor[3][7]
The "TFA" in R715 TFA stands for Trifluoroacetic Acid .[3][7][8][9] In the salt form, the peptide is protonated, and trifluoroacetate acts as the counterion.
Environmental Impact: The C-F bond is one of the strongest in organic chemistry. Standard biological waste treatment (autoclaving) does not break the C-F bond.
Incineration Requirement: Only high-temperature incineration (>1000°C) can mineralize the trifluoroacetate into HF, which is then captured by calcium scrubbers in the facility [2].[1]
Safety Warning: Never add strong acid to R715 TFA waste. While the salt is stable, acidification can regenerate volatile TFA fumes, which are corrosive to respiratory tissues.
References
BenchChem. (2025). Essential Guide to the Safe Disposal of Peptide TFA Salts. Retrieved from [1]
Halocarbon Life Sciences. (2020). TFA in Pharmaceutical Applications: Handling and Disposal. Retrieved from [1]
MedChemExpress. (2024). R715 Bradykinin B1 Receptor Antagonist Safety Data Sheet. Retrieved from [1]
National Institutes of Health (NIH). (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists R-715.[6] Peptides, 24(8), 1131-1139.[1][6] Retrieved from
Personal protective equipment for handling R715 TFA(185052-09-9 free base)
Topic: Personal protective equipment for handling R715 TFA (185052-09-9 free base) Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary R715 TFA (Ac-Lys-[D-βNal7, Ile8]desArg9-B...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling R715 TFA (185052-09-9 free base)
Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
R715 TFA (Ac-Lys-[D-βNal7, Ile8]desArg9-BK) is a potent, selective Bradykinin B1 receptor antagonist .[1] While often chemically stable as a lyophilized trifluoroacetate (TFA) salt, its handling requires a dual-risk approach: managing the bioactive potency of the peptide and the acidity/irritancy of the TFA counterion.
Immediate Action Required:
Containment: Handle all lyophilized powders exclusively in a certified chemical fume hood or Biosafety Cabinet (BSC).
Respiratory Protection: Inhalation of peptide dust is the primary exposure risk.
Skin Protection: The TFA salt form is hygroscopic and acidic; moisture on skin can activate local irritation.
Part 1: Hazard Profiling & Risk Assessment
As a Senior Application Scientist, I categorize the risks of R715 TFA into two distinct vectors. You must treat this compound as a "High Potency Active Pharmaceutical Ingredient" (HPAPI) surrogate until specific toxicology data proves otherwise.
Hazard Vector
Source
Risk Description
Bioactivity
Bradykinin B1 Antagonism
High. R715 modulates pain and inflammation pathways. Systemic absorption (inhalation/transdermal) may alter blood-brain barrier permeability or nociception [1].
Chemical
Trifluoroacetate (TFA) Salt
Moderate. The salt form can hydrolyze on moist skin to form trace trifluoroacetic acid, causing irritation or burns. It is corrosive to mucous membranes [2].[2]
Physical
Lyophilized Powder
High. Electrostatic powders disperse easily. Inhalation is the fastest route to systemic exposure and sensitization [3].
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The following matrix is designed for Zero-Contact handling.
PPE Selection by Operational State
Body Area
Solid State Handling (Weighing/Transfer)
Solution State Handling (Dilution/Injection)
Technical Rationale
Respiratory
N95 or P100 Respirator (if outside hood)
Surgical Mask (Standard)
Prevents sensitization to peptide dust. Solutions have lower airborne risk unless aerosolized [3].
Hand
Double Nitrile Gloves (0.11 mm min. thickness)
Single Nitrile Gloves
Double gloving creates a sacrificial layer against acidic TFA residues and ensures sterility.
Eye
Chemical Goggles (Indirect Vent)
Safety Glasses w/ Side Shields
Goggles seal against airborne dust. Glasses suffice for splash protection in solution.
Body
Tyvek® Lab Coat/Sleeves (Closed cuff)
Standard Cotton Lab Coat
Tyvek prevents dust retention on clothing. Cotton is breathable but retains particulates.
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Reconstitution
Objective: Solubilize R715 without degradation or operator exposure.
Acclimatization (Critical Step):
Remove the vial from -20°C storage.
Do not open. Place in a desiccator for 1 hour to reach room temperature.
Reasoning: Opening a cold vial causes condensation. Moisture reacts with the TFA salt, causing hydrolysis and peptide degradation [4].
Weighing (The "Static" Danger):
Place an ionizing fan or antistatic gun inside the fume hood.
Reasoning: Lyophilized peptides are highly electrostatic. Without neutralization, particles will "jump" onto gloves and the balance, creating invisible contamination.
Solubilization:
Solvent: Use sterile water or PBS.[3] If hydrophobic, pre-dissolve in <1% DMSO [5].
Technique: Add solvent down the side of the vial. Do not spray directly on the powder. Swirl gently; do not vortex vigorously as this shears peptide bonds.
Protocol B: Waste Disposal & Neutralization
Objective: Neutralize the acidic TFA component before disposal.[2][4]
Liquid Waste:
Collect R715 solutions in a dedicated "Bioactive Chemical" stream.
Neutralization: If the solution is highly acidic due to high concentration, adjust pH to 6.0–8.0 using 1% Sodium Bicarbonate (
) before disposal into the organic waste container [2].
Solid Waste:
Vials and contaminated gloves must be double-bagged and incinerated as hazardous chemical waste.